(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Description
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCCCNTJRQNCF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478989 | |
| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778565-93-8 | |
| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral fluorinated amine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motifs, a bromophenyl group and a trifluoroethyl amine, make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of its hydrochloride salt, which is the common commercial form.
Chemical and Physical Properties
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₈H₇BrF₃N | C₈H₈BrClF₃N[1][2] |
| Molecular Weight | 254.05 g/mol | 290.51 g/mol [1][2] |
| CAS Number | 843608-46-8 (Racemic) | 336105-43-2[1][2] |
| Physical Form | Not specified | White to yellow powder or crystals[3] |
| Purity | Not specified | ≥98%[3] |
| Storage | Not specified | Room temperature, under inert atmosphere[3] |
| IUPAC Name | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine hydrochloride[3] |
| InChI | InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | 1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1[3] |
| InChIKey | ZUFCCCNTJRQNCF-VKHMYHEASA-N | XESDERGPILUSRV-FJXQXJEOSA-N[3] |
| SMILES | N--INVALID-LINK--C(F)(F)F | N--INVALID-LINK--C(F)(F)F.Cl[2] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound hydrochloride are not widely available in peer-reviewed literature or public databases. However, based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring, a quartet for the methine proton (CH) coupled to the trifluoromethyl group, and a broad signal for the amine protons.
-
¹³C NMR: Resonances for the carbons of the bromophenyl ring, a quartet for the trifluoromethyl carbon, and a signal for the chiral methine carbon.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trifluoromethyl group and cleavage of the carbon-nitrogen bond.
-
FT-IR: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Br stretching.
Experimental Protocols
An efficient three-step synthesis for the enantiomerically pure hydrochloride salt has been reported. The process involves the diastereoselective trifluoromethylation of a chiral sulfinimine.
Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 4-bromobenzaldehyde and (S)-(-)-tert-butanesulfinamide in a suitable solvent (e.g., THF), add a dehydrating agent such as titanium(IV) ethoxide.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by flash chromatography to yield the chiral sulfinimine.
Step 2: Diastereoselective Trifluoromethylation
-
Dissolve the chiral sulfinimine in an appropriate solvent (e.g., DMF) and cool the solution.
-
Add the Rupert-Prakash reagent (TMSCF₃) and an initiator such as potassium phosphate (K₃PO₄).
-
Allow the reaction to proceed at low temperature, monitoring for the formation of the desired diastereomer.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter and wash the solid to obtain the diastereomerically enriched sulfinamide.
Step 3: Deprotection to this compound Hydrochloride
-
Suspend the purified sulfinamide in a suitable solvent such as methanol.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane).
-
Stir the mixture at room temperature to effect the cleavage of the sulfinyl group.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain the final product with high enantiomeric purity.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound HCl
Caption: Synthetic pathway for this compound HCl.
Role in Targeted Protein Degradation (PROTAC)
This compound is classified as a "Protein Degrader Building Block"[1], indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. This compound can be incorporated into the structure of a PROTAC, serving as a key component of the ligand that binds to the POI.
The general mechanism of action for a PROTAC is depicted below.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 778565-93-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral trifluoromethylated amine that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a bromophenyl ring with a stereodefined trifluoroethylamine moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its applications, particularly in the realm of targeted protein degradation and as an intermediate for central nervous system (CNS) drug candidates.
Chemical Identity and Physical Properties
This compound is a synthetic organic compound. It is commonly available and utilized in its hydrochloride salt form for improved stability and handling.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 778565-93-8 | N/A |
| Molecular Formula | C₈H₇BrF₃N | [1] |
| Molecular Weight | 254.05 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |
Table 2: Properties of the Hydrochloride Salt
| Property | Value | Source |
| CAS Number | 336105-43-2 | [4] |
| Molecular Formula | C₈H₈BrClF₃N | [1] |
| Molecular Weight | 290.51 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [2] |
| Purity | ≥98% | [1][2] |
| Storage | Room temperature, inert atmosphere | [2] |
Synthesis and Experimental Protocols
Experimental Protocol: Asymmetric Synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride (Adaptable for (S)-enantiomer)
This protocol is based on a reported synthesis and can be modified to produce the (S)-enantiomer by using the opposite enantiomer of the chiral auxiliary.
Step 1: Synthesis of the Chiral Sulfinimine
-
Reactants: 4-bromobenzaldehyde and (R)-tert-butanesulfinamide.
-
Procedure: A solution of 4-bromobenzaldehyde and (R)-tert-butanesulfinamide in a suitable solvent (e.g., THF) is treated with a dehydrating agent (e.g., titanium(IV) ethoxide) at room temperature. The reaction is stirred until completion, typically monitored by TLC or LC/MS.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfinimine, which can be purified by chromatography.
Step 2: Diastereoselective Trifluoromethylation
-
Reactants: The chiral sulfinimine and a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) with a suitable initiator (e.g., K₃PO₄).
-
Procedure: The sulfinimine is dissolved in an appropriate solvent (e.g., DMF) and cooled. The trifluoromethylating agent and initiator are added, and the reaction is stirred at low temperature. The progress is monitored by TLC or LC/MS.
-
Work-up and Purification: Upon completion, water is added to the reaction mixture to precipitate the desired diastereomer of the sulfinamide. The solid is collected by filtration, washed, and dried. This precipitation step significantly enhances the diastereomeric purity.
Step 3: Deprotection to Yield the Final Amine Hydrochloride
-
Reactant: The purified sulfinamide.
-
Procedure: The sulfinamide is dissolved in a suitable solvent (e.g., methanol), and a strong acid (e.g., HCl in dioxane) is added. The mixture is stirred at room temperature to cleave the chiral auxiliary.
-
Work-up: The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford the desired chiral amine hydrochloride as a solid, which is then collected by filtration and dried.
Workflow for the Synthesis of this compound
Caption: Asymmetric synthesis of the target amine hydrochloride.
Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of similar structures.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-7.8 ppm. - Methine proton (CH-NH₂) as a quartet coupled to the CF₃ group and the NH₂ protons. - Amine protons (NH₂) as a broad singlet. |
| ¹³C NMR | - Aromatic carbons with signals in the range of 120-140 ppm. - Carbon bearing the bromine atom at a distinct chemical shift. - Methine carbon (CH-NH₂) coupled to fluorine atoms. - Trifluoromethyl carbon as a quartet with a large C-F coupling constant. |
| ¹⁹F NMR | - A single signal (doublet due to coupling with the methine proton) for the CF₃ group. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.[5][6] - Fragmentation patterns involving the loss of CF₃, NH₂, and cleavage of the benzylic bond. |
| Infrared (IR) | - N-H stretching of the primary amine as two bands in the 3300-3400 cm⁻¹ region.[7][8] - N-H bending vibration around 1600 cm⁻¹.[7][9] - Strong C-F stretching bands. - C-N stretching for the aromatic amine in the 1250-1335 cm⁻¹ range.[7][8] - Aromatic C-H and C=C stretching vibrations. |
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of pharmacologically active molecules. Its primary applications are in the development of agents for the central nervous system and in the burgeoning field of targeted protein degradation.[1][7]
Building Block for CNS Agents
The lipophilicity and metabolic stability imparted by the trifluoromethyl group, combined with the synthetic handle of the bromine atom for further chemical modifications, make this compound an attractive scaffold for CNS drug discovery.[10] Trifluoromethylated compounds often exhibit enhanced blood-brain barrier permeability.
Component of Protein Degraders (PROTACs)
A significant application of this molecule is as a building block for Protein Degraders, specifically Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[11][12]
Mechanism of Action for PROTACs
A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can be incorporated into either the target-binding ligand or the E3 ligase ligand, or it can be part of the linker itself, depending on the specific design of the PROTAC. The bromine atom is particularly useful for coupling reactions to build the larger PROTAC molecule.
Ubiquitin-Proteasome Pathway Hijacked by PROTACs
Caption: PROTAC-induced targeted protein degradation pathway.
Safety and Handling
The hydrochloride salt of this compound is classified as a warning-level hazard.[2]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment.
Conclusion
This compound is a valuable and versatile chiral building block in modern drug discovery. Its utility in constructing complex molecules for CNS applications and, notably, as a key component in the design of targeted protein degraders, underscores its importance for researchers and scientists in the pharmaceutical industry. The synthetic route, while requiring careful control of stereochemistry, is scalable and provides access to this high-value intermediate. Further exploration of its applications is likely to yield novel therapeutic candidates for a range of diseases.
References
- 1. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | C9H5BrF6O3S | CID 71301953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wikieducator.org [wikieducator.org]
- 10. Clinically Approved Drugs against CNS Diseases as Potential Therapeutic Agents To Target Brain-Eating Amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focus on Protein Degrader—Target Summary from 2001 to 2019 – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 12. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a trifluoromethyl group and a bromo-functionalized phenyl ring, impart desirable physicochemical and pharmacological properties to parent molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed experimental protocol for its enantioselective synthesis, and a discussion of its applications, particularly as a key intermediate in the development of novel therapeutics, including central nervous system (CNS) agents and proteolysis-targeting chimeras (PROTACs).
Core Molecular and Physicochemical Properties
This compound is a versatile synthetic intermediate. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromo substituent serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The compound is typically available as a hydrochloride salt to improve its stability and handling characteristics.
| Property | Value | Form |
| Molecular Weight | 254.05 g/mol | Free Base |
| 290.51 g/mol [1][2] | Hydrochloride Salt | |
| Molecular Formula | C₈H₇BrF₃N | Free Base |
| C₈H₈BrClF₃N[1] | Hydrochloride Salt | |
| Appearance | White to yellow powder or crystals | Hydrochloride Salt |
| Storage Conditions | Room temperature, in a dry and dark place under an inert atmosphere. | General |
Enantioselective Synthesis: A Detailed Experimental Protocol
An efficient, three-step enantioselective synthesis for the hydrochloride salt of this compound has been developed, starting from readily available materials.[3] This method relies on the diastereoselective trifluoromethylation of a chiral sulfinimine.
Experimental Workflow
Caption: Enantioselective synthesis workflow.
Step-by-Step Methodology
Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 4-bromobenzaldehyde and (S)-(-)-2-methyl-2-propanesulfinamide in a suitable solvent (e.g., toluene), add a dehydrating agent such as titanium(IV) ethoxide.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up. The crude product can be purified by column chromatography on silica gel.
Step 2: Diastereoselective Trifluoromethylation
-
Dissolve the chiral sulfinimine intermediate in an appropriate aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
Add the Rupert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) to the solution.
-
Initiate the reaction by adding a catalytic amount of a suitable initiator, for instance, potassium phosphate (K₃PO₄).
-
Stir the reaction at room temperature. The diastereomeric purity of the resulting sulfinamide can be enhanced by direct precipitation of the desired diastereomer upon the addition of water to the reaction mixture.
Step 3: Hydrolysis of the Chiral Auxiliary
-
Suspend the purified sulfinamide from the previous step in a solvent such as methanol.
-
Add a solution of hydrochloric acid (e.g., 4 M in dioxane) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, the product, this compound hydrochloride, can be isolated by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motifs are often found in compounds targeting the central nervous system. Furthermore, it is increasingly utilized in the construction of PROTACs, a novel therapeutic modality designed to induce the degradation of specific target proteins.
Intermediate for Central Nervous System (CNS) Agents
The trifluoromethyl- and bromophenyl-moieties are prevalent in CNS drug candidates due to their ability to modulate properties such as blood-brain barrier permeability and metabolic stability. While specific marketed drugs containing this exact fragment are not readily identifiable, the broader class of trifluoroethylamines is used in the preparation of compounds for treating a range of neurological and psychiatric disorders.[4]
Building Block for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5][6] This technology is a promising strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.[7] this compound is listed as a protein degrader building block, indicating its utility in the synthesis of these complex molecules.[1] The amine functionality provides a point of attachment for a linker, while the bromophenyl group can be elaborated to generate a ligand for the target protein of interest.
Logical Relationship in PROTAC Function
Caption: PROTAC mechanism of action.
Conclusion
This compound is a high-value chiral building block with significant potential in modern drug discovery. Its efficient enantioselective synthesis makes it an accessible intermediate for creating complex molecules with improved pharmacological profiles. Its established role as a component in the development of CNS-active compounds and its emerging application in the rapidly advancing field of targeted protein degradation with PROTACs underscore its importance for researchers and scientists in the pharmaceutical industry. The strategic incorporation of this moiety can contribute to the development of next-generation therapeutics with enhanced efficacy and selectivity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound hydrochloride|CAS 336105-43-2|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
An In-depth Technical Guide to the Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
This technical guide provides a comprehensive overview of a robust and scalable three-step synthesis for (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride. The methodology, adapted from a highly efficient protocol, is particularly valuable for researchers, scientists, and professionals in drug development due to its use of readily available starting materials and its high diastereoselectivity.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of derivative compounds. The described synthesis provides an efficient route to the enantiomerically pure amine.
The key strategy involves the condensation of 4-bromobenzaldehyde with enantiomerically pure (S)-(-)-tert-butanesulfinamide, followed by a diastereoselective nucleophilic trifluoromethylation of the resulting sulfinimine. The final step involves the removal of the chiral auxiliary under acidic conditions to yield the desired product as a hydrochloride salt. This approach achieves a high overall yield and excellent enantiomeric purity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the three-step synthesis of this compound hydrochloride.
Table 1: Reagents and Stoichiometry
| Step | Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1 | 4-Bromobenzaldehyde | 185.02 | 1.85 g | 10.0 | 1.0 |
| (S)-(-)-tert-Butanesulfinamide | 121.21 | 1.21 g | 10.0 | 1.0 | |
| Titanium (IV) Ethoxide | 228.11 | 4.56 g | 20.0 | 2.0 | |
| 2 | Sulfinimine Intermediate | 288.17 | 2.88 g | 10.0 | 1.0 |
| TMSCF3 (Rupert-Prakash Reagent) | 142.22 | 2.13 g | 15.0 | 1.5 | |
| K3PO4 | 212.27 | 0.21 g | 1.0 | 0.1 | |
| 3 | Sulfinamide Intermediate | 358.20 | 3.58 g | 10.0 | 1.0 |
| HCl in 1,4-Dioxane (4M) | - | 10 mL | 40.0 | 4.0 |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Purity |
| 1 | Sulfinimine Formation | THF | Room Temp | 12 | 95 | >98% (by NMR) |
| 2 | Trifluoromethylation | THF | Room Temp | 16 | 75 | >99:1 dr |
| 3 | Deprotection | Methanol | Room Temp | 1 | 99 | >99% (by LC/MS) |
| Overall | Total Synthesis | - | - | - | 71 | e.r. = 99:1 |
Experimental Protocols
Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 4-bromobenzaldehyde (1.85 g, 10.0 mmol) in tetrahydrofuran (THF, 50 mL) is added (S)-(-)-tert-butanesulfinamide (1.21 g, 10.0 mmol).
-
Titanium (IV) ethoxide (4.56 g, 20.0 mmol) is added to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of brine (10 mL) and the resulting suspension is filtered through a pad of celite.
-
The filter cake is washed with ethyl acetate (3 x 20 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude sulfinimine.
-
The crude product is purified by flash chromatography on silica gel to yield the pure (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide.
Step 2: Synthesis of (S)-N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
-
To a solution of the sulfinimine from Step 1 (2.88 g, 10.0 mmol) in anhydrous THF (50 mL) at room temperature is added TMSCF3 (2.13 g, 15.0 mmol).
-
Potassium phosphate (K3PO4, 0.21 g, 1.0 mmol) is then added as an initiator.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, water is added to the reaction mixture, leading to the precipitation of the desired diastereomer.
-
The solid is collected by filtration, washed with a cold mixture of THF/water (1:1), and dried under vacuum to yield the diastereomerically pure sulfinamide.
Step 3: Synthesis of this compound Hydrochloride
-
The sulfinamide from Step 2 (3.58 g, 10.0 mmol) is dissolved in methanol (20 mL).
-
A 4M solution of HCl in 1,4-dioxane (10 mL, 40.0 mmol) is added to the solution.
-
The mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum to yield this compound hydrochloride as a white solid.
Visualizations
Synthetic Pathway
References
Chiral Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a critical building block in the development of pharmaceutical agents. The unique properties conferred by the trifluoromethyl group and the specific stereochemistry of the amine demand precise and efficient synthetic strategies.[1][2] This document details three prominent and effective approaches: diastereoselective synthesis using a chiral auxiliary, catalytic asymmetric hydrogenation, and biocatalytic asymmetric transamination.
Introduction
The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Chiral amines, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules.[6][7] Consequently, the development of robust and stereoselective methods for the synthesis of specific enantiomers, such as this compound, is of paramount importance in medicinal chemistry and process development.[1] This guide offers detailed experimental protocols, comparative data, and visual workflows for the key synthetic routes to this valuable compound.
Synthetic Strategies
Three principal strategies for the enantioselective synthesis of this compound are presented below. Each method offers distinct advantages regarding scalability, stereocontrol, and operational simplicity.
Diastereoselective Synthesis via Chiral Sulfinimine
This approach utilizes a chiral auxiliary to direct the stereoselective addition of a trifluoromethyl group to an imine derived from 4-bromobenzaldehyde. The Ellman auxiliary, a chiral sulfinamide, is a well-established and highly effective tool for this transformation.[8] The synthesis proceeds in three main steps: condensation to form the chiral N-sulfinylimine, diastereoselective trifluoromethylation, and subsequent removal of the chiral auxiliary.
Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene, (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) and pyridinium p-toluenesulfonate (PPTS, 0.05 eq) are added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion (monitored by TLC or LC-MS), the reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the chiral sulfinimine.
Step 2: Diastereoselective Trifluoromethylation
-
The (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq), is added, followed by a catalytic amount of a suitable initiator such as tetrabutylammonium acetate (TBAF) or potassium phosphate (K₃PO₄).[8]
-
The reaction is stirred at low temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The desired diastereomer can often be purified by precipitation or crystallization.[8]
Step 3: Hydrolysis of the Chiral Auxiliary
-
The purified sulfinamide intermediate is dissolved in a suitable solvent such as methanol.
-
An acidic solution, typically HCl in an organic solvent (e.g., 4M HCl in dioxane), is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored until the complete cleavage of the sulfinyl group.
-
The solvent is removed under reduced pressure, and the resulting hydrochloride salt of this compound is isolated, often by trituration with a non-polar solvent like diethyl ether.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) |
| 1. Imine Formation | 4-bromobenzaldehyde, (S)-2-methylpropane-2-sulfinamide | PPTS | Toluene | Reflux | ~90-95% | N/A |
| 2. Trifluoromethylation | Chiral Sulfinimine | TMSCF₃, K₃PO₄ | THF | -78 to RT | ~80-90% | >95:5 d.r. |
| 3. Auxiliary Cleavage | Sulfinamide Intermediate | HCl | Methanol | Room Temp. | ~90-95% | >99:1 e.r. |
| Overall | ~70-80% [8] | >99:1 e.r. [8] |
Note: Data is adapted from a reported synthesis of the (R)-enantiomer and is expected to be comparable for the (S)-enantiomer with the use of the corresponding (S)-sulfinamide auxiliary.[8]
Caption: Diastereoselective synthesis workflow using a chiral auxiliary.
Catalytic Asymmetric Hydrogenation
This highly efficient and atom-economical method involves the reduction of a pre-formed trifluoromethyl ketimine using molecular hydrogen in the presence of a chiral transition metal catalyst. Catalysts based on manganese, iridium, rhodium, or ruthenium, paired with chiral ligands, have demonstrated excellent enantioselectivity in similar transformations.[6]
Step 1: Synthesis of N-benzyl-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-imine
-
4-Bromo-α,α,α-trifluoroacetophenone (1.0 eq) and benzylamine (1.0-1.2 eq) are dissolved in a solvent like toluene or methanol.
-
A dehydrating agent (e.g., molecular sieves) or a catalyst (e.g., Ti(OEt)₄) is added.
-
The mixture is heated to facilitate imine formation.
-
After completion, the solvent is evaporated, and the crude imine is purified, typically by distillation or chromatography.
Step 2: Asymmetric Hydrogenation
-
The purified ketimine (1.0 eq) is placed in a high-pressure reactor.
-
A solution of the chiral catalyst (e.g., a pre-formed Mn-complex with a chiral P,N,N-ligand, 0.5-2 mol%) in a suitable solvent (e.g., THF, methanol) is added under an inert atmosphere.[6]
-
The reactor is purged and then pressurized with hydrogen gas (H₂).
-
The reaction is stirred at a specified temperature and pressure until the uptake of hydrogen ceases.
-
The reaction mixture is depressurized, and the solvent is removed. The crude product is purified by column chromatography.
Step 3: Deprotection (if necessary)
-
If a protecting group like benzyl is used, it is removed in a subsequent step. For a benzyl group, this is typically achieved by hydrogenolysis using a catalyst like Pd/C under a hydrogen atmosphere.
| Catalyst System | Substrate | H₂ Pressure (bar) | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Mn-P,N,N Ligand Complex[6] | Aryl-CF₃ Ketimines | 20-50 | 40-60 | >95% | up to 98% |
| [Rh(cod)₂]BF₄ / Chiral Diene | Aryl-CF₃ Ketimines | 10-30 | 25 | >90% | up to 99% |
| Ir-Complex / Chiral Phosphine | Aryl-CF₃ Ketimines | 50 | 25-50 | >95% | up to 96% |
Note: Data represents typical results for related aryl trifluoromethyl ketimines, as specific data for the 4-bromophenyl substrate may vary.
Caption: Catalytic asymmetric hydrogenation pathway.
Biocatalytic Asymmetric Transamination
Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs), offers a highly selective and environmentally friendly route to chiral amines.[5][9] This method involves the conversion of a prochiral ketone (4-bromo-α,α,α-trifluoroacetophenone) directly to the chiral amine using an amine donor, catalyzed by a specific (S)-selective ω-transaminase.
Step 1: Enzyme and Reagent Preparation
-
A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared.
-
The required co-factor, pyridoxal-5'-phosphate (PLP), is added to the buffer.
-
An amine donor, such as isopropylamine or L-alanine, is added in excess.
-
The (S)-selective ω-transaminase (as a lyophilisate or whole-cell preparation) is added and gently dissolved.
Step 2: Biotransformation
-
The substrate, 4-bromo-α,α,α-trifluoroacetophenone, is added to the enzyme solution. It may be added neat or as a solution in a co-solvent (e.g., DMSO) to improve solubility.
-
The reaction mixture is incubated at a controlled temperature (typically 30-40 °C) with gentle agitation.
-
The reaction progress (conversion and enantiomeric excess) is monitored over time using chiral HPLC or GC.
Step 3: Product Isolation
-
Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells or precipitation).
-
The pH of the aqueous solution is adjusted to basic (pH > 10) with an aqueous base (e.g., NaOH).
-
The product amine is extracted into an organic solvent (e.g., ethyl acetate or MTBE).
-
The combined organic layers are dried and concentrated under reduced pressure to yield the final product.
| Enzyme Source | Amine Donor | Substrate Conc. (mM) | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Engineered ω-TA | Isopropylamine | 50-100 | 35 | >99% | >99.5% |
| Wild-type ω-TA | L-Alanine | 20-50 | 30 | ~95% | >98% |
Note: Data is representative of ω-transaminase performance on structurally similar aryl ketones. Performance is highly dependent on the specific enzyme variant used.[9]
Caption: Workflow for biocatalytic asymmetric transamination.
Conclusion
The chiral synthesis of this compound can be successfully achieved through several robust methodologies. The diastereoselective approach using a chiral sulfinimine auxiliary offers excellent stereocontrol and high yields, making it a reliable choice for laboratory-scale synthesis.[8] For larger-scale production, catalytic asymmetric hydrogenation provides a more atom-economical and efficient alternative, contingent on the availability of suitable catalysts.[6] Finally, biocatalytic transamination stands out as a "green" and highly selective method, capable of producing the target amine with exceptional enantiopurity under mild aqueous conditions, representing a state-of-the-art approach in modern pharmaceutical manufacturing.[5][9] The selection of the optimal route will depend on factors such as scale, cost of goods, and available equipment and expertise.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Asymmetric Synthesis of Trifluoromethylamines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into amine-containing molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral trifluoromethylamines is of paramount importance in medicinal chemistry and drug discovery. This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of these valuable compounds, presenting key data in a structured format, detailing experimental protocols, and illustrating reaction pathways.
Core Synthetic Strategies
The asymmetric synthesis of trifluoromethylamines has been approached through several innovative catalytic strategies. These can be broadly categorized into the following key areas:
-
Catalytic Enantioselective Isomerization of Imines : This approach utilizes chiral catalysts to facilitate the 1,3-proton shift in trifluoromethyl imines, leading to the formation of enantioenriched trifluoromethylated amines.[1][2][3]
-
Nucleophilic Addition to Trifluoromethyl Imines : A versatile strategy that encompasses the addition of a wide range of nucleophiles to the C=N bond of trifluoromethyl imines, guided by a chiral catalyst.[4]
-
Biocatalytic Approaches : Leveraging the high selectivity of enzymes, this emerging area offers a green and efficient route to chiral trifluoromethylamines.[5]
-
Stereospecific Isomerization of Allylic Amines : This method allows for the synthesis of chiral γ-trifluoromethylated aliphatic amines through a base-catalyzed isomerization followed by a diastereoselective reduction.[6]
Catalytic Enantioselective Isomerization of Imines
A significant breakthrough in this area involves the use of chiral organic catalysts, particularly cinchona alkaloids, to promote the enantioselective isomerization of N-benzyl trifluoromethyl imines.[1][2] This method is applicable to both aromatic and aliphatic trifluoromethyl imines, providing access to a broad range of chiral products.[1][2][3]
Key Data
| Substrate (R) | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 4-MeO-C6H4 | DHQ-7f | PhMe | -30 | 90 | 95 | [2] |
| 4-Cl-C6H4 | DHQ-7f | PhMe | -30 | 85 | 96 | [2] |
| 2-Naphthyl | DHQ-7f | PhMe | -30 | 88 | 94 | [2] |
| n-Butyl | DHQ-7f | PhMe | -10 | 75 | 92 | [2] |
| Cyclohexyl | DHQ-7f | PhMe | -10 | 82 | 93 | [2] |
Experimental Protocol: General Procedure for Asymmetric Isomerization
To a solution of the N-benzyl trifluoromethyl imine (0.20 mmol) and 4 Å molecular sieves (20.0 mg) in toluene (2.0 mL) is added the chiral cinchona alkaloid catalyst DHQ-7f (0.02 mmol). The reaction mixture is stirred at the specified temperature until completion (monitored by TLC or 19F NMR). The reaction is then quenched, and the product is purified by column chromatography on silica gel to afford the corresponding chiral trifluoromethylated amine.[2]
Reaction Pathway
Caption: Catalytic cycle for enantioselective imine isomerization.
Nucleophilic Addition to Trifluoromethyl Imines
This broad and extensively studied category offers multiple avenues for the synthesis of α-trifluoromethyl amines.[4] The choice of nucleophile and catalyst system determines the final product structure.
Asymmetric Hydrogenation
The reduction of trifluoromethyl ketimines using chiral catalysts is a common and effective strategy.[1] Both metal-based and organocatalytic systems have been developed.
Asymmetric Alkylation
The addition of organometallic reagents, such as diorganozinc reagents, to trifluoromethyl imines in the presence of a chiral copper catalyst provides access to α-alkyl-α-trifluoromethylamines.[4][7]
Key Data
| Imine Substituent (Ar) | Diorganozinc Reagent | Ligand | Yield (%) | ee (%) | Reference |
| Ph | Et2Zn | (S)-SEGPHOS | 95 | 96 | [7] |
| 4-MeO-C6H4 | Et2Zn | (S)-SEGPHOS | 92 | 95 | [7] |
| 4-Cl-C6H4 | Et2Zn | (S)-SEGPHOS | 96 | 97 | [7] |
| 2-Naphthyl | Me2Zn | (S)-SEGPHOS | 85 | 90 | [7] |
Asymmetric Aza-Henry Reaction
The addition of nitromethane to N-Boc protected trifluoromethyl ketimines, catalyzed by chiral phase-transfer catalysts, yields β-nitro-α-trifluoromethylamines, which are versatile synthetic intermediates.[8][9]
Key Data
| Imine Substituent (Ar) | Catalyst | Base | Yield (%) | ee (%) | Reference |
| Ph | Quaternary Ammonium Salt | K2CO3 | 92 | 85 | [8] |
| 4-Br-C6H4 | Quaternary Ammonium Salt | K2CO3 | 95 | 88 | [8] |
| 2-Thienyl | Quaternary Ammonium Salt | K2CO3 | 88 | 82 | [8] |
Experimental Protocol: General Procedure for Asymmetric aza-Henry Reaction
To a solution of the chiral quaternary ammonium salt catalyst (0.001 mmol, 1 mol%) in mesitylene (1.0 mL) is added nitromethane (2.0 equiv.) and a catalytic amount of base (0.1 equiv.). After stirring for 5 minutes, the N-Boc trifluoromethyl ketimine (0.1 mmol) is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl β-nitroamine.[8][9]
Reaction Workflow
Caption: Workflow for the asymmetric aza-Henry reaction.
Biocatalytic N-H Bond Insertion
A novel and environmentally friendly approach involves the use of engineered enzymes to catalyze the asymmetric N-H insertion of carbenes into anilines. Engineered variants of cytochrome c552 have been shown to effectively catalyze the reaction between aryl amines and benzyl 2-diazotrifluoropropanoate to produce chiral α-trifluoromethyl amino esters with high yields and enantioselectivities.[5]
Key Data
| Aryl Amine | Enzyme Variant | Yield (%) | er | Reference |
| Aniline | Engineered Cytochrome c552 | >99 | 95:5 | [5] |
| 4-MeO-Aniline | Engineered Cytochrome c552 | >99 | 94:6 | [5] |
| 4-Cl-Aniline | Engineered Cytochrome c552 | 98 | 93:7 | [5] |
Experimental Protocol: General Procedure for Biocatalytic N-H Insertion
In a typical procedure, the engineered cytochrome c552 variant is expressed and purified. The biocatalytic reaction is then carried out by incubating the aryl amine and the diazo reagent with the enzyme in a suitable buffer at a controlled temperature and pH. The reaction progress is monitored, and upon completion, the product is extracted and purified.[5]
Conceptual Pathway
Caption: Conceptual pathway for biocatalytic N-H insertion.
Stereospecific Isomerization of α-Chiral Allylic Amines
This strategy provides access to γ-trifluoromethylated aliphatic amines with two non-contiguous stereocenters. The process involves a base-catalyzed stereospecific isomerization of an α-chiral allylic amine to a chiral imine/enamine intermediate, which is then diastereoselectively reduced.[6]
Key Data
| Substrate | Reducing Agent | Yield (%) | dr | ee (%) | Reference |
| (S)-N-(1-(4-methoxyphenyl)but-3-en-1-yl)acetamide | NaBH4 | 95 | >95:5 | >99 | [6] |
| (S)-N-(1-(4-chlorophenyl)but-3-en-1-yl)acetamide | NaBH4 | 92 | 94:6 | >99 | [6] |
Conclusion
The asymmetric synthesis of trifluoromethylamines is a rapidly evolving field with a diverse array of powerful synthetic methodologies. The choice of strategy depends on the desired target structure, available starting materials, and required stereochemical purity. The methods outlined in this guide, from catalytic isomerizations and nucleophilic additions to innovative biocatalytic approaches, provide a robust toolkit for researchers in drug discovery and development to access these crucial building blocks. Continued innovation in this area is expected to yield even more efficient, selective, and sustainable synthetic routes in the future.
References
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a key chemical intermediate increasingly utilized in the synthesis of novel therapeutic agents. Its structural features, including a chiral amine, a trifluoromethyl group, and a bromophenyl moiety, make it a valuable building block, particularly in the development of central nervous system (CNS) agents and in the burgeoning field of targeted protein degradation.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity of parent molecules, while the primary amine provides a versatile handle for further chemical modification. This guide provides an in-depth overview of its properties, synthesis, and its principal application as a precursor for Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 336105-43-2 | [2][3][4] |
| Molecular Formula | C₈H₈BrClF₃N | [2][3] |
| Molecular Weight | 290.51 g/mol | [2][3] |
| Purity | ≥98% | [2] |
| Appearance | White to yellow powder or crystals | |
| Storage | Room temperature, under inert atmosphere, sealed and dry | [1] |
Synthesis
An efficient three-step synthesis for the enantiomer, (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride, has been reported and is adaptable for the (S)-enantiomer.[5] The process begins with readily available starting materials and features a highly diastereoselective trifluoromethylation of a chiral sulfinimine.[5]
Experimental Protocol: Synthesis of this compound hydrochloride (Adapted from a similar synthesis)
-
Step 1: Synthesis of the Chiral Sulfinimine.
-
Condensation of 4-bromobenzaldehyde with (R)-tert-butanesulfinamide. This reaction is typically carried out in the presence of a dehydrating agent like copper(II) sulfate or magnesium sulfate in an appropriate solvent such as dichloromethane (DCM).
-
-
Step 2: Diastereoselective Trifluoromethylation.
-
The chiral sulfinimine is reacted with a trifluoromethylating agent, such as the Rupert-Prakash reagent (TMSCF₃), in the presence of an initiator like potassium phosphate (K₃PO₄).[5]
-
The desired diastereomer can often be precipitated by the addition of water to the reaction mixture, which enhances the diastereomeric purity.[5]
-
-
Step 3: Removal of the Chiral Auxiliary.
-
The chiral auxiliary is removed under acidic conditions, typically using hydrochloric acid in a solvent like methanol or dioxane. This step yields the final product as the hydrochloride salt.[5]
-
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound hydrochloride in modern drug discovery is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: General mechanism of action for a PROTAC molecule.
Role of this compound hydrochloride in PROTAC Synthesis
The amine group of this compound hydrochloride serves as a reactive handle to attach a linker, which is subsequently connected to an E3 ligase ligand. The bromophenyl group can be further functionalized, for example, through cross-coupling reactions, to attach the POI-binding moiety.
Caption: A potential synthetic workflow for a PROTAC utilizing the building block.
Experimental Protocols for PROTAC Evaluation
While specific data for a PROTAC derived from this compound hydrochloride is not publicly available, the following are general protocols for the evaluation of a newly synthesized PROTAC.
Western Blotting for Protein Degradation
Objective: To determine the ability of the PROTAC to induce the degradation of the target POI in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Quantitative Data Presentation
The results from a Western blot experiment are often used to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
| PROTAC Concentration | % POI Degradation (relative to vehicle) |
| 0.1 nM | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM |
Note: This is a template table. Data would be populated from experimental results.
Ternary Complex Formation Assays
Objective: To confirm that the PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.
Methodology (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
Terbium-conjugated anti-tag antibody (donor fluorophore, e.g., anti-His).
-
Fluorescently labeled anti-tag antibody (acceptor fluorophore, e.g., FITC-anti-GST).
-
Synthesized PROTAC.
-
-
Assay Procedure:
-
In a microplate, combine the tagged POI, tagged E3 ligase, and the corresponding antibodies.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.
-
Conclusion
This compound hydrochloride is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary utility lies in its application as a scaffold for the development of PROTACs, a promising therapeutic modality. While specific biological data for PROTACs derived from this particular building block are not yet widely published, the general principles and experimental protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their targeted protein degradation programs. Further research and publication of data on PROTACs synthesized from this building block will be crucial in fully elucidating its potential in developing novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the chiral amine (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a stereocenter and a trifluoromethyl group, which can profoundly influence a molecule's pharmacological properties. This document outlines the detailed spectroscopic data, experimental protocols for data acquisition, and a logical workflow for NMR analysis.
Spectroscopic Data Summary
The following table summarizes the key quantitative NMR spectroscopic data for the enantiomer (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride. In an achiral solvent, the NMR spectrum of the (S)-enantiomer is identical. The data is compiled from the synthesis and characterization of the (R)-enantiomer.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.66 | d | 8.5 | 2 x Ar-H |
| 7.51 | d | 8.5 | 2 x Ar-H | |
| 4.83 | q | 7.6 | CH-CF₃ | |
| 2.50 (broad) | s | - | NH₂ | |
| ¹³C NMR | 137.4 | s | - | Ar-C |
| 132.4 | s | - | Ar-C | |
| 129.5 | s | - | Ar-C | |
| 123.9 | s | - | Ar-C | |
| 123.6 | q | 281.2 | CF₃ | |
| 58.8 | q | 34.5 | CH-CF₃ | |
| ¹⁹F NMR | -74.7 | d | 7.6 | CF₃ |
Experimental Protocols
The acquisition of high-quality NMR data for fluorinated compounds such as this compound requires specific experimental considerations. The following protocols are based on established methodologies for similar analytes.
Sample Preparation
-
Analyte Preparation: Accurately weigh 10-20 mg of this compound hydrochloride.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
-
Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is a common internal standard. For ¹⁹F NMR, a compound such as trifluorotoluene or CFCl₃ can be used as an external or internal reference.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters serve as a general guideline for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard 400 or 500 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm is standard.
-
-
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Number of Scans: ¹⁹F is a highly sensitive nucleus, so a small number of scans (e.g., 16-64) is usually adequate.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: The chemical shift range for ¹⁹F is large; a spectral width of 200-300 ppm is a good starting point.
-
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a chiral fluorinated amine.
This workflow begins with meticulous sample preparation to ensure high-quality data. Following this, ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The raw data (Free Induction Decay) is then processed through Fourier transformation, phasing, and baseline correction. Finally, the processed spectra are analyzed by integrating peaks, referencing them to a known standard, and ultimately elucidating the molecular structure.
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Core Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. At the heart of these degrader molecules are carefully designed chemical building blocks that enable the precise orchestration of this complex biological process.
This technical guide focuses on (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine , a key building block in the synthesis of novel protein degraders. While direct incorporation of this bromo-substituted amine in a publicly disclosed degrader is not yet prominent, its close structural analog, the chloro-substituted version, has been successfully utilized in the development of potent and selective degraders. This guide will use the well-characterized PROTAC DBr-1 , which targets the bromodomain-containing protein 9 (BRD9) for degradation by the DCAF1 E3 ligase, as a primary case study to illustrate the application and importance of this chemical scaffold.
The Role of the Phenyl-Trifluoroethanamine Scaffold
The (S)-1-(4-substituted-phenyl)-2,2,2-trifluoroethanamine scaffold serves as a crucial component of the E3 ligase-binding moiety in certain classes of protein degraders. In the case of the DBr-1 PROTAC, the chloro-substituted version of this building block is integral to the ligand that recruits the DDB1 and CUL4-associated factor 1 (DCAF1) E3 ubiquitin ligase. The specific stereochemistry and the presence of the trifluoromethyl group are often critical for achieving high-affinity and selective binding to the E3 ligase, which is a prerequisite for efficient target protein degradation. The halogen substituent (bromo or chloro) on the phenyl ring can be used as a handle for further chemical modifications and linker attachment, or it can be involved in key interactions within the binding pocket of the E3 ligase.
Case Study: The DBr-1 PROTAC
DBr-1 is a potent and selective PROTAC that induces the degradation of BRD9, a protein implicated in certain cancers. It is a heterobifunctional molecule composed of three key components: a ligand that binds to the BRD9 protein (a derivative of BI-9564), a ligand that recruits the DCAF1 E3 ligase, and a flexible linker that connects the two.[1][2] The DCAF1-binding ligand in DBr-1 incorporates the (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine core.
Mechanism of Action of DBr-1
The mechanism of action of DBr-1 follows the classical PROTAC-mediated protein degradation pathway. This process involves the formation of a ternary complex between the target protein (BRD9), the PROTAC molecule (DBr-1), and the E3 ubiquitin ligase (DCAF1). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
Quantitative Data for DBr-1
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC | Target Protein | E3 Ligase | Cell Line | Assay Type | DC50 | Dmax | Reference |
| DBr-1 | BRD9 | DCAF1 | HEK293 | Immunoblot | ~500 nM | >90% | [1] |
| DBr-1 | BRD9 | DCAF1 | HEK293/BRD9-HiBiT | HiBiT Assay | 90 nM | >90% | [3][4] |
Experimental Protocols
Synthesis of DBr-1 (Illustrative)
The synthesis of a PROTAC like DBr-1 is a multi-step process that involves the synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation. The synthesis of the DCAF1 ligand incorporating the (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine core is a key part of this process. Below is a conceptual workflow for the synthesis.
A detailed synthetic route can be found in the supplementary information of Schröder et al., 2024.[3] The key steps involve the initial synthesis of the DCAF1 binder scaffold followed by coupling with a linker-attached BRD9 binder.
Western Blot Protocol for Measuring BRD9 Degradation
Western blotting is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture HEK293 cells in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of DBr-1 (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a fixed duration (e.g., 6 or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 band intensity to the corresponding loading control band.
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the DBr-1 concentration to determine the DC50 and Dmax values.
-
HiBiT-Based Lytic Assay for BRD9 Degradation
The HiBiT assay is a sensitive and quantitative method for measuring protein abundance in real-time or in an endpoint format.[5][6]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the BRD9 gene in a suitable cell line (e.g., HEK293).
-
Select and validate a clonal cell line expressing the HiBiT-tagged BRD9 protein.[7]
-
-
Assay Protocol:
-
Plate the HiBiT-BRD9 cells in a 96- or 384-well white, opaque assay plate.
-
Prepare serial dilutions of DBr-1 in the appropriate cell culture medium.
-
Add the diluted DBr-1 or vehicle control to the cells and incubate for the desired time (e.g., 2 hours).
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT® Lytic Detection System reagent according to the manufacturer's instructions. This reagent contains the LgBiT protein and the luciferase substrate.
-
Add the lytic detection reagent to each well.
-
Incubate for a short period at room temperature to allow for cell lysis and for the HiBiT and LgBiT to form a functional luciferase.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized luminescence against the log of the DBr-1 concentration to determine the DC50 and Dmax values.
-
Signaling Pathways and Broader Implications
BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex, which plays a critical role in regulating gene expression. By degrading BRD9, PROTACs like DBr-1 can modulate the expression of genes that are dependent on the activity of this complex. This has significant implications for the treatment of diseases where BRD9 is a key driver, such as certain types of cancer. The development of DCAF1-recruiting PROTACs is particularly important as it expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation, potentially offering a way to overcome resistance to degraders that rely on more commonly used E3 ligases like VHL and CRBN.[1][8]
Conclusion
This compound and its analogs represent a valuable class of building blocks for the development of novel protein degraders. As demonstrated through the case study of the DBr-1 PROTAC, the incorporation of this scaffold into an E3 ligase ligand can lead to the creation of potent and selective degraders for clinically relevant targets. The detailed experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of their own degrader molecules. The continued exploration of new building blocks and E3 ligase ligands will be crucial for unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the chiral building block, (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, and its hydrochloride salt. This compound is of significant interest to the pharmaceutical and agrochemical industries due to the presence of both a bromine atom and a trifluoromethyl group, which can impart desirable properties such as increased metabolic stability, binding affinity, and lipophilicity to target molecules. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this key intermediate for their synthetic and discovery programs.
Introduction to this compound
This compound is a chiral amine that serves as a valuable synthon in medicinal chemistry. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing their efficacy and pharmacokinetic profiles. The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.
This guide focuses on the commercially available forms of this compound, primarily the free amine and its more stable and often easier to handle hydrochloride salt.
Commercial Supplier Landscape
A number of chemical suppliers offer this compound and its hydrochloride salt. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| CP Lab Chemicals | This compound hydrochloride | 336105-43-2 | min 98% | 100 mg[1] |
| BLD Pharmatech (via Sigma-Aldrich/Merck) | This compound hydrochloride | 336105-43-2 | 98%[2] | Inquire with supplier |
| Synthonix Corporation (via Sigma-Aldrich) | This compound | 778565-93-8 | 97%[3] | Inquire with supplier |
| MySkinRecipes | 1-(4-Bromophenyl)-2,2,2-trifluoroethanaminehydrochloride | 842169-72-6 | 98%[4] | 50mg, 100mg, 250mg, 500mg, 1g[4] |
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features are exploited to create novel compounds with potential therapeutic applications.
Key Applications Include:
-
Central Nervous System (CNS) Agents: The trifluoromethylphenyl-ethylamine scaffold is a common motif in compounds targeting CNS receptors and enzymes.[4]
-
Fluorinated Analogs of Bioactive Molecules: Incorporation of this building block allows for the synthesis of fluorinated versions of existing drugs or lead compounds, which can lead to improved metabolic stability and binding affinity.[4]
-
Enzyme Inhibitors and Receptor Ligands: The specific stereochemistry and electronic properties of this amine make it a valuable component in the design of selective inhibitors and ligands for various biological targets.[4]
-
Protein Degrader Building Blocks: Some suppliers categorize this compound as a building block for protein degraders, suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities.[1]
Experimental Protocols
Detailed, application-specific experimental protocols for the use of this compound are not typically provided by commercial suppliers. The primary role of these companies is to provide the chemical building block with a certificate of analysis detailing its purity and identity.
Researchers are encouraged to consult the scientific literature for detailed synthetic procedures utilizing this and structurally related compounds. A representative experimental workflow for a generic amide coupling reaction, a common transformation for this type of amine, is provided below.
Representative Experimental Workflow: Amide Coupling
Caption: A generalized workflow for a standard amide coupling reaction utilizing this compound.
Supplier Selection Workflow
The selection of a suitable commercial supplier is a critical step in any research and development project. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for the selection of a commercial supplier for a chemical building block.
Conclusion
This compound and its hydrochloride salt are readily available from a variety of commercial suppliers. This guide provides a starting point for researchers to identify and source this important building block for their drug discovery and development projects. While specific experimental protocols for its use are not typically provided by suppliers, its versatile reactivity is well-documented in the chemical literature, enabling its application in a wide range of synthetic transformations. Careful consideration of supplier specifications and internal quality control are essential to ensure the successful integration of this compound into research workflows.
References
An In-Depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Safety, Handling, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and application of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document consolidates critical data for laboratory use, including chemical properties, safety protocols, and a representative application in the development of targeted protein degraders.
Chemical and Physical Properties
This compound and its commonly used hydrochloride salt are important reagents in medicinal chemistry, particularly in the construction of PROTACs. The trifluoromethyl group offers unique properties, including metabolic stability and altered basicity of the amine, which can be advantageous in drug design.
| Property | This compound | This compound HCl |
| Synonyms | (S)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | (1S)-1-(4-bromophenyl)-2,2,2-trifluoro-ethanamine;hydrochloride |
| CAS Number | 843608-46-8 | 336105-43-2 |
| Molecular Formula | C₈H₇BrF₃N | C₈H₈BrClF₃N |
| Molecular Weight | 254.05 g/mol | 290.51 g/mol |
| Appearance | Not specified (likely an oil or low-melting solid) | White to yellow powder or crystals |
| Purity | ≥98% | min 98% |
| Storage Temperature | 2-8°C, sealed in dry, keep in dark place | Room temperature, inert atmosphere |
Safety and Handling
Proper handling of this compound and its salts is crucial to ensure laboratory safety. The following information is compiled from various safety data sheets (SDS).
Hazard Identification
The free amine and its hydrochloride salt are classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
GHS Pictogram:
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
| Precautionary Category | Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P28 |
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the chiral building block (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This versatile intermediate is particularly valuable in the construction of novel PROTACs, offering a strategic entry point for linker attachment to a phenyl-based warhead scaffold through its aryl bromide functionality. The trifluoroethyl amine moiety can serve as a key component of a warhead targeting a protein of interest (POI).
Introduction
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system to selectively eliminate disease-causing proteins. They consist of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. The design and synthesis of effective PROTACs require a modular and flexible approach to explore different combinations of these elements.
This compound is a valuable building block for PROTAC synthesis due to the presence of a bromine atom on the phenyl ring, which allows for facile installation of a linker via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This application note will detail a representative synthetic route to a hypothetical BRD4-targeting PROTAC, BRD4-d1, using this building block, along with protocols for key experimental procedures.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of a Hypothetical BRD4-Targeting PROTAC (BRD4-d1)
The following protocol outlines a plausible synthetic route for a BRD4-targeting PROTAC, designated BRD4-d1, starting from this compound. This example utilizes a JQ1-based warhead and a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN).
Caption: Synthetic workflow for the preparation of BRD4-d1.
Step 1: Synthesis of Intermediate 1 (Warhead-Aryl Bromide)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.5 eq).
-
Slowly add a solution of the appropriate acyl chloride (e.g., derived from a JQ1 analogue) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of the Amine-Linker
A variety of linkers with a terminal amine group can be synthesized or are commercially available. For this example, a short polyethylene glycol (PEG) linker is used.
Step 3: Synthesis of Intermediate 2 (Warhead-Linker) via Buchwald-Hartwig Amination
-
To a reaction vessel, add Intermediate 1 (1.0 eq), the amine-linker (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.1 eq).
-
Add cesium carbonate (2.0 eq) as the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (0.1 M) and heat the mixture to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield Intermediate 2.
Step 4: Synthesis of the Final PROTAC (BRD4-d1)
-
To a solution of Intermediate 2 (1.0 eq) and a carboxylic acid derivative of pomalidomide (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC, BRD4-d1.
Data Presentation
Table 1: Physicochemical and Biological Characterization of BRD4-d1
| Parameter | Value |
| Molecular Weight | Calculated MW |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| LC-MS (m/z) | [M+H]⁺ calculated, found |
| BRD4 Binding Affinity (IC₅₀) | e.g., 50 nM |
| Degradation Potency (DC₅₀) | e.g., 25 nM |
| Maximum Degradation (Dₘₐₓ) | e.g., >95% |
Table 2: Summary of Key Synthetic Intermediates
| Intermediate | Structure | Molecular Formula | Yield (%) | Purity (LC-MS) |
| Intermediate 1 | Structure of Warhead-Aryl Bromide | Formula | e.g., 85% | >95% |
| Intermediate 2 | Structure of Warhead-Linker | Formula | e.g., 60% | >95% |
| BRD4-d1 | Structure of Final PROTAC | Formula | e.g., 45% | >98% |
Conclusion
This compound serves as an effective and versatile starting material for the modular synthesis of PROTACs. The presence of the aryl bromide allows for the strategic and efficient introduction of a variety of linkers through robust cross-coupling chemistry. The protocols outlined in this application note provide a clear and reproducible framework for researchers to synthesize novel PROTACs for targeted protein degradation studies and drug discovery efforts. The modular nature of this synthetic strategy enables the rapid generation of PROTAC libraries with diverse linkers and E3 ligase ligands, facilitating the optimization of degrader potency and selectivity.
Application Notes and Protocols for Amide Bond Formation with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of amide bonds using the chiral amine, (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This reagent is of significant interest in medicinal chemistry due to the presence of a stereocenter, a trifluoromethyl group which can enhance metabolic stability and binding affinity, and a bromophenyl group that allows for further synthetic modifications, such as cross-coupling reactions. The steric hindrance posed by the trifluoromethyl group and the adjacent aromatic ring presents a challenge for standard amidation reactions, necessitating optimized protocols.
Overview and Applications
Amides derived from this compound are valuable intermediates in the synthesis of novel therapeutic agents. The trifluoroethylamine moiety can act as a bioisostere for amide bonds, potentially improving the pharmacokinetic properties of drug candidates. The inherent chirality of the starting amine allows for the synthesis of enantiomerically pure compounds, which is crucial for specificity in biological systems.
Potential Applications:
-
Drug Discovery: Synthesis of novel inhibitors for various enzymes and receptors. The trifluoromethyl group can play a key role in binding to target proteins.
-
Agrochemicals: Development of new pesticides and herbicides with improved efficacy and metabolic stability.
-
Materials Science: Incorporation into chiral polymers and materials with specific optical or recognition properties.
Experimental Protocols
The significant steric hindrance of this compound requires robust coupling reagents to achieve efficient amide bond formation. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are commonly employed.
Protocol 1: Amide Coupling using HATU
This protocol is generally effective for sterically hindered amines and provides good yields.
Reaction Scheme:
Materials:
-
Carboxylic acid
-
This compound hydrochloride
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound hydrochloride (1.0 - 1.2 eq) to the reaction mixture. Note: If the free amine is used, the amount of base can be adjusted.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
This classic coupling reagent combination is a cost-effective alternative to HATU and can be effective for many substrates.
Reaction Scheme:
Materials:
-
Carboxylic acid
-
This compound hydrochloride
-
EDC hydrochloride
-
HOBt
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound hydrochloride (1.0 - 1.2 eq), and HOBt (1.1 - 1.5 eq) in anhydrous DCM (or DMF), add DIPEA (2.0 - 3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide bond formation with this compound based on general knowledge of coupling with sterically hindered amines. Actual yields will vary depending on the specific carboxylic acid used.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| HATU | DIPEA/TEA | DMF/DCM | 25 (Room Temp) | 12-24 | 60-90 |
| EDC/HOBt | DIPEA/NMM | DCM/DMF | 0 to 25 | 12-24 | 50-80 |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amides from a carboxylic acid and this compound.
Logical Relationship of Coupling Reagents
Caption: Common coupling reagent systems for amide formation with sterically hindered amines.
Application Notes and Protocols for Amide Bond Formation: Coupling of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the presence of a stereocenter, a bromine handle for further functionalization (e.g., via cross-coupling reactions), and a trifluoromethyl group which can enhance metabolic stability and binding affinity.
However, the coupling of this amine to carboxylic acids can be challenging. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, potentially leading to sluggish and low-yielding reactions with standard coupling protocols. Furthermore, the steric bulk around the chiral center can also impede the reaction.
These application notes provide a comprehensive overview of suitable coupling methods, detailed experimental protocols, and comparative data to enable researchers to select the optimal conditions for the successful synthesis of amide derivatives of this compound.
Challenges in Coupling this compound
-
Reduced Nucleophilicity: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly decreases the electron density on the nitrogen atom, making the amine less nucleophilic and therefore less reactive towards activated carboxylic acids.
-
Steric Hindrance: The presence of the trifluoromethyl group and the phenyl ring adjacent to the stereocenter creates a sterically hindered environment, which can make it difficult for the activated carboxylic acid to approach the amine.
Due to these challenges, standard amide coupling conditions may prove ineffective. More potent coupling reagents and optimized reaction conditions are often necessary to achieve high conversion and yield.
Recommended Coupling Protocols
Several classes of coupling reagents are effective for challenging amide bond formations. The choice of reagent will depend on the specific carboxylic acid substrate, scale of the reaction, and desired purity of the final product.
Method 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent that is well-suited for coupling electron-deficient and sterically hindered amines.[1] It forms a highly reactive OAt-active ester with the carboxylic acid, which then readily reacts with the amine.
Experimental Protocol: General Procedure for HATU-Mediated Coupling
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or ACN) under an inert atmosphere (N₂ or Ar), add HATU (1.1 - 1.3 eq).
-
Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for HATU-mediated amide coupling.
Method 2: EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a widely used and cost-effective method for amide bond formation.[2] The role of HOBt is to form an active ester that is less prone to side reactions and racemization. For electron-deficient amines, the addition of DMAP (4-Dimethylaminopyridine) can be beneficial.[2]
Experimental Protocol: General Procedure for EDC/HOBt Coupling
-
Preparation: Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), HOBt (1.2 eq), and a catalytic amount of DMAP (0.1 eq, if necessary) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC hydrochloride (1.2 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction with an organic solvent and wash with water or a mild aqueous acid (e.g., 10% citric acid) to remove the urea byproduct and excess EDC.
-
Wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via column chromatography.
Caption: Experimental workflow for EDC/HOBt-mediated amide coupling.
Method 3: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates
For exceptionally challenging couplings where both the amine and the carboxylic acid are sterically hindered, in situ formation of an acyl fluoride can be a highly effective strategy.[3] Acyl fluorides are highly reactive and sterically less demanding than other activated species.[3]
Experimental Protocol: General Procedure for Acyl Fluoride Coupling
-
Acyl Fluoride Formation:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM).
-
Add a fluorinating agent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) and a suitable base.
-
Stir at room temperature until the formation of the acyl fluoride is complete (monitor by IR or ¹⁹F NMR if possible).
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent.
-
Add the solution of the acyl fluoride dropwise to the amine solution at room temperature or elevated temperature.
-
-
Reaction: Stir the mixture for 2-16 hours. The reaction may require heating to proceed to completion. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described in the previous methods.
Data Presentation: Comparison of Coupling Methods
While specific yield data for the coupling of this compound is not widely published, the following table provides a general comparison of the effectiveness of different coupling reagents for hindered and electron-deficient amines, based on literature precedents.[4][5] Yields are highly substrate-dependent.
| Coupling Reagent/Method | Additive/Base | Typical Solvent(s) | General Reactivity | Potential Advantages | Potential Disadvantages | Representative Yield Range |
| HATU | DIPEA, TEA | DMF, ACN, DCM | Very High | High yields, low racemization, effective for hindered substrates.[1] | Higher cost, potential for guanidinylation side reaction with excess reagent. | 70-95% |
| EDC/HOBt | DIPEA, TEA | DMF, DCM | Moderate to High | Cost-effective, water-soluble byproducts.[2] | Can be sluggish for very unreactive amines, may require longer reaction times or heating. | 40-80% |
| EDC/HOBt/DMAP | DIPEA, TEA | ACN, DCM | High | Improved yields for electron-deficient amines compared to EDC/HOBt alone.[2] | DMAP can be difficult to remove during purification. | 60-90% |
| Acyl Fluoride | DIPEA, Collidine | DCM, Toluene | Very High | Excellent for extremely hindered substrates, less sterically demanding activated intermediate.[3] | Requires use of potentially hazardous fluorinating agents, may require elevated temperatures. | 65-95% |
| PyBOP | DIPEA, TEA | DMF, DCM | High | Effective for hindered couplings, phosphonium-based byproducts are often easily removed. | Higher cost than carbodiimides. | 65-90% |
Decision-Making Guide for Coupling Reagent Selection
The choice of coupling strategy is critical for success. The following decision tree provides a guideline for selecting an appropriate method.
Caption: Decision tree for selecting a suitable amide coupling strategy.
By carefully considering the nature of the carboxylic acid and employing the appropriate potent coupling reagents and optimized protocols outlined in these notes, researchers can successfully synthesize a wide range of amide derivatives of this compound for applications in drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of the chiral building block (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This versatile amine is a valuable component in the synthesis of novel pharmaceutical candidates and functional materials due to the presence of a stereocenter, a trifluoromethyl group that can enhance metabolic stability and binding affinity, and a bromo-functionalized phenyl ring amenable to various cross-coupling strategies. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions, offering a foundational guide for the synthesis of a diverse range of derivatives.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions, providing a reference for expected outcomes. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 88 |
| 3 | 4-Bromoaniline | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 95 |
| 4 | Methyl 4-bromobenzoate | 4-Acetylphenylboronic acid | [Pd(allyl)Cl]₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOBuᵗ (1.5) | Toluene | 100 | 18 | 91 |
| 2 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa (2.5) | Toluene | 150 (MW) | 0.5 | 85[1] |
| 3 | 3-Bromopyridine | Cyclopentylamine | BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 16 | 78 |
| 4 | 2-Bromonaphthalene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 89 |
Table 3: Amide Coupling of Carboxylic Acids with Amines
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic Acid | Benzylamine | EDC/HOBt | DIPEA | DMF | RT | 12 | 95 |
| 2 | 4-Nitrobenzoic Acid | (S)-1-Phenylethanamine | HATU | DIPEA | CH₂Cl₂ | RT | 6 | 92 |
| 3 | Acetic Acid | Aniline | T3P® | Pyridine | Ethyl Acetate | RT | 4 | 88 |
| 4 | Boc-Gly-OH | Methyl anthranilate | COMU | DIPEA | DMF | RT | 8 | 90 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction flask under a positive flow of argon.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress. Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the N-arylation of this compound with a primary or secondary amine.
Materials:
-
This compound (as the aryl bromide source) (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOBuᵗ, Cs₂CO₃, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Protocol 3: Amide Coupling
This protocol provides a general method for the amide bond formation between this compound and a carboxylic acid using a standard coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.0-1.2 equiv)
-
Coupling reagent (e.g., HATU, EDC/HOBt, 1.1-1.5 equiv)
-
Organic base (e.g., DIPEA, Et₃N, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add the coupling reagent and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound and the organic base in the anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress. Upon completion (typically 4-16 hours), dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Caption: A generalized experimental workflow for amide bond formation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, highlighting the key steps involved.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Use of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the efficacy of the resulting degrader by modulating the formation of a productive ternary complex between the POI and the E3 ligase.[3]
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a valuable building block in the synthesis of PROTAC linkers. Its chiral trifluoroethylamine moiety can impart specific conformational constraints and metabolic stability to the linker, while the bromophenyl group can serve as a versatile chemical handle for further synthetic modifications or as a vector to influence physicochemical properties. This document provides detailed protocols for the incorporation of this compound into PROTAC linkers via common synthetic routes.
General Synthetic Strategies
The primary amine of this compound allows for its straightforward incorporation into PROTAC linkers using two primary methods: amide bond formation and reductive amination. The choice of method depends on the functional groups present on the linker precursor.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The overarching goal of synthesizing a PROTAC is to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in another degradation cycle.
Figure 1: General mechanism of action of a PROTAC.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific linker, POI ligand, and E3 ligase ligand being used.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of this compound with a linker precursor containing a carboxylic acid.
Figure 2: Workflow for amide bond formation.
-
This compound hydrochloride (1.0 eq)
-
Linker precursor with a terminal carboxylic acid (Linker-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for organic synthesis
-
Under an inert atmosphere, dissolve the Linker-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq) in a minimum amount of anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide-linked intermediate.
Protocol 2: Reductive Amination
This protocol outlines the reaction of this compound with a linker precursor bearing a terminal aldehyde.
Figure 3: Workflow for reductive amination.
-
This compound hydrochloride (1.2 eq)
-
Linker precursor with a terminal aldehyde (Linker-CHO) (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
DIPEA (1.3 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for organic synthesis
-
Under an inert atmosphere, dissolve the Linker-CHO (1.0 eq) in anhydrous DCM or DCE.
-
Add this compound hydrochloride (1.2 eq) followed by DIPEA (1.3 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired secondary amine-linked intermediate.
Data Presentation
The efficacy of a PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table summarizes representative data for hypothetical PROTACs incorporating the this compound moiety, highlighting the potential impact of this linker component.
Note: The data presented below are for illustrative purposes and will vary depending on the specific POI, E3 ligase ligand, and overall linker composition.
| PROTAC ID | Target Protein | E3 Ligase | Linker Description | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-A | BRD4 | CRBN | PEG4 linker with terminal amide-linked this compound | 25 | >95 | HeLa |
| PROTAC-B | BTK | VHL | C6 alkyl linker with internal amine-linked this compound | 15 | >90 | MOLM-14 |
| PROTAC-C | FKBP12 | CRBN | PEG2 linker with terminal amide-linked this compound | 50 | >90 | HEK293T |
Conclusion
This compound is a versatile building block for the synthesis of PROTAC linkers. Its incorporation can be readily achieved through standard synthetic methodologies such as amide bond formation and reductive amination. The presence of the trifluoromethyl group can enhance metabolic stability and influence the conformational properties of the linker, which are critical for optimizing PROTAC performance. The protocols and illustrative data provided herein serve as a guide for researchers to facilitate the design and synthesis of novel PROTACs for targeted protein degradation.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a valuable chiral building block in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring allows for a variety of transition-metal-catalyzed cross-coupling reactions, which formally act as nucleophilic substitution pathways to introduce diverse functionalities. These reactions are critical for generating libraries of compounds for drug discovery and for the synthesis of complex molecular architectures. This document provides an overview of common reaction conditions and detailed protocols for these transformations.
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions
The primary route for nucleophilic substitution on the aryl bromide of this compound is through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoroethylamino group can influence the reactivity of the aryl bromide. Common transformations include Buchwald-Hartwig amination (C-N bond formation), Suzuki coupling (C-C bond formation), and Sonogashira coupling (C-C bond formation).
A general workflow for these reactions involves careful selection of a palladium catalyst, a supporting ligand, a suitable base, and an appropriate solvent system. The reaction conditions must be optimized to ensure high yields and prevent racemization of the chiral center.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Data Summary for Cross-Coupling Reactions
The following tables summarize typical conditions for various palladium-catalyzed nucleophilic substitution reactions involving aryl bromides, which are applicable to this compound.
Table 1: Buchwald-Hartwig Amination Conditions (C-N Bond Formation)
| Nucleophile (Amine) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Primary/Secondary Alkylamine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu | Toluene | 80-110 | 12-24 |
| Aniline Derivatives | Pd(OAc)₂ (2-5) | BINAP (3-6) | Cs₂CO₃ | Dioxane | 100-120 | 16-24 |
| Imidazole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 90-110 | 18-24 |
Table 2: Suzuki Coupling Conditions (C-C Bond Formation)
| Nucleophile (Boronic Acid/Ester) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 90-100 | 8-16 |
| Heteroarylboronic acid | PdCl₂(dppf) (2-4) | - | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 |
| Alkylboronic ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 60-80 | 12-18 |
Table 3: Sonogashira Coupling Conditions (C-C Bond Formation)
| Nucleophile (Terminal Alkyne) | Pd Catalyst (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ (2-4) | CuI (3-5) | Et₃N | THF | 25-60 | 6-12 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-6) | i-Pr₂NH | DMF | 25-50 | 8-16 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the secondary amine, sodium tert-butoxide, and Xantphos.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the addition of Pd₂(dba)₃.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Caption: Reaction scheme for Buchwald-Hartwig C-N cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol details the C-C bond formation between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve potassium carbonate in a minimal amount of deionized water.
-
Add this compound, the arylboronic acid, and toluene to the flask.
-
Bubble nitrogen or argon gas through the mixture for 15-20 minutes to degas the solution.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude material via flash column chromatography to obtain the biaryl product.
Application Notes and Protocols for the Use of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed below are adapted from established synthetic routes for potent VHL ligands and are intended to enable researchers to generate novel PROTACs for targeted protein degradation.
Introduction to Targeted Protein Degradation and VHL Ligands
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD, consisting of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the POI.
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to the availability of potent, small-molecule ligands. These ligands typically feature a hydroxyproline core that is crucial for binding to VHL. This compound serves as a valuable synthetic precursor for creating derivatives of these VHL ligands, offering a strategic entry point for PROTAC assembly. The trifluoromethyl group can enhance metabolic stability and binding affinity.
Signaling Pathway and Experimental Workflow
The overarching goal is to synthesize a VHL ligand derived from this compound, which can then be incorporated into a PROTAC. The PROTAC, once introduced into cells, will induce the degradation of a specific target protein.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a VHL ligand precursor from this compound. This precursor can then be further elaborated and conjugated to a linker and a POI ligand to generate a functional PROTAC. The presented synthesis is an adaptation of a published route for a closely related VHL ligand.[1]
Synthesis of a Key VHL Ligand Precursor
This protocol outlines the synthesis of a key intermediate by coupling this compound with a protected hydroxyproline derivative.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 336105-43-2 | Various |
| Boc-L-hydroxyproline | 13726-69-7 | Various |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | Various |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | Various |
| DMF (N,N-Dimethylformamide), anhydrous | 68-12-2 | Various |
| Ethyl Acetate | 141-78-6 | Various |
| Brine (saturated NaCl solution) | N/A | Lab prepared |
| Anhydrous Sodium Sulfate | 7757-82-6 | Various |
| Silica Gel for column chromatography | 7631-86-9 | Various |
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-hydroxyproline (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amide Coupling: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated Boc-L-hydroxyproline mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected VHL ligand precursor.
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Further Elaboration and PROTAC Assembly
The synthesized precursor can be further modified. For instance, the bromine atom on the phenyl ring can be used for cross-coupling reactions to introduce other functionalities or to attach a linker. The Boc protecting group on the hydroxyproline can be removed under acidic conditions to allow for further coupling reactions. The free amine can then be coupled with a linker-POI ligand conjugate to form the final PROTAC.
Evaluation of PROTAC Activity
Once the PROTAC is synthesized, its biological activity needs to be evaluated. This typically involves a series of in vitro assays.
Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm the PROTAC's ability to induce the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells expressing the protein of interest and treat them with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations. Calculate the DC₅₀ (concentration at which 50% degradation is observed).
Ternary Complex Formation Assays
Biophysical assays can be employed to confirm the formation of the POI-PROTAC-VHL ternary complex.
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to both the POI and the VHL E3 ligase, and to demonstrate cooperative binding in the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of the binding events.
-
Fluorescence Resonance Energy Transfer (FRET): Can be used to detect the proximity of the POI and VHL in the presence of the PROTAC.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Yield (%) |
| Amide Coupling and Protection | Protected VHL Ligand Precursor | This compound | User to fill |
| Subsequent synthetic steps | Intermediate/Final Product | Precursor from previous step | User to fill |
Table 2: Biological Activity of Synthesized PROTACs
| PROTAC ID | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Example-01 | BRD4 | User to fill | User to fill | MCF7 |
| Example-02 | BTK | User to fill | User to fill | Ramos |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel VHL E3 ligase ligands. The protocols provided herein offer a solid foundation for researchers to generate and evaluate new PROTACs for targeted protein degradation. Careful execution of these synthetic and biological protocols will enable the development of potent and selective degraders for a wide range of therapeutic targets.
References
Application Note: Deprotection of N-Boc-(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Abstract
This application note provides detailed protocols for the deprotection of N-Boc-(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine to yield (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This document outlines two common and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The protection of its amine functionality with a Boc group is a common strategy to prevent unwanted side reactions during multi-step syntheses. The subsequent removal of the Boc group is a critical step to liberate the free amine for further functionalization. The deprotection is typically achieved through acid-catalyzed hydrolysis of the carbamate.[3] This note details two robust and widely adopted protocols for this transformation.
Deprotection Methods
The selection of the deprotection method often depends on the sensitivity of other functional groups present in the molecule and the desired salt form of the product amine.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a strong acid commonly used for Boc deprotection due to its high efficiency and the volatility of its byproducts, which simplifies purification.[1][4] The reaction is typically fast and proceeds at room temperature.[3]
Method 2: Hydrochloric Acid (HCl) in an Organic Solvent
Hydrochloric acid is another effective reagent for Boc deprotection, often used as a solution in solvents like dioxane, methanol, or ethyl acetate.[3][5] This method is advantageous when a hydrochloride salt of the amine is desired directly.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of N-Boc protected amines. While specific yields for N-Boc-(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine are not cited in the literature, high yields are generally expected for these standard procedures.
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90 | The product is obtained as a trifluoroacetate salt. |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 1 - 4 | >90 | The product is obtained as a hydrochloride salt.[3][5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
To the stirred solution, add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid and basify the aqueous layer to a pH > 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the free amine, this compound.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Materials:
-
N-Boc-(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
-
4M HCl in 1,4-Dioxane (or another suitable organic solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve N-Boc-(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 1-4 hours.[5]
-
Upon completion, add diethyl ether to the reaction mixture to facilitate the precipitation of the hydrochloride salt.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound hydrochloride.
Visualizations
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Caption: A typical experimental workflow for N-Boc deprotection.
References
Application Notes and Protocols for the Scale-up Synthesis of Derivatives of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the scale-up synthesis of key derivatives of the chiral building block (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This versatile amine is a valuable starting material in medicinal chemistry, particularly for the development of enzyme inhibitors. The following sections detail the synthesis of the parent amine and its subsequent derivatization to form amides, sulfonamides, and ureas, with a focus on scalable methodologies.
Overview of Synthetic Strategy
The overall synthetic strategy involves a robust, three-step synthesis to obtain the parent amine hydrochloride salt in high yield and enantiomeric purity. This is followed by standard, scalable procedures for the formation of amide, sulfonamide, and urea derivatives. The workflow is designed to be adaptable for multi-gram scale production, crucial for supplying material for pre-clinical and clinical studies.
Scale-up Synthesis of this compound Hydrochloride
The synthesis of the parent amine is adapted from a reported scalable three-step process. This method features a highly diastereoselective trifluoromethylation of a chiral sulfinimine, ensuring high enantiomeric purity of the final product.
Experimental Protocol
Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
-
To a suitable reactor, add 4-bromobenzaldehyde (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.05 eq), and toluene (5 vol).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to yield the crude N-sulfinylimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Trifluoromethylation
-
Dissolve the crude N-sulfinylimine (1.0 eq) in anhydrous THF (10 vol) in a reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the Rupert-Prakash reagent (TMSCF3, 1.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Add a catalytic amount of a suitable initiator, such as potassium phosphate (K3PO4, 0.1 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
The desired diastereomer of the sulfinamide product often precipitates from the reaction mixture and can be isolated by filtration.
Step 3: Acidic Deprotection to Yield the Hydrochloride Salt
-
Suspend the isolated sulfinamide (1.0 eq) in methanol (5 vol).
-
Add a solution of HCl in diethyl ether or dioxane (e.g., 4M HCl in dioxane, 3.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE) to afford the desired this compound hydrochloride as a white solid.
-
Collect the solid by filtration, wash with the trituration solvent, and dry under vacuum.
Quantitative Data for Parent Amine Synthesis
| Step | Product | Scale | Yield (%) | Purity (LC/MS) | Enantiomeric Ratio |
| 1 | N-Sulfinylimine Intermediate | 750 g | ~95 (crude) | >90% | N/A |
| 2 | Sulfinamide Intermediate | 750 g | ~80 | >98% | >99:1 |
| 3 | Hydrochloride Salt | 750 g | ~93 | >99% | >99:1 |
Synthesis of Amide Derivatives
Amide derivatives are readily prepared by reacting the parent amine with a variety of acylating agents.
Experimental Protocol: General Procedure for Acylation
-
To a reactor, add this compound hydrochloride (1.0 eq), a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 vol), and a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise. If starting from a carboxylic acid, a coupling agent such as HATU or EDC/HOBt should be added.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Amide Synthesis
| Acylating Agent | Derivative | Scale | Yield (%) | Purity (HPLC) |
| Acetyl Chloride | N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)acetamide | 10 g | 92 | >98% |
| Benzoyl Chloride | N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)benzamide | 10 g | 88 | >99% |
| Cyclopropanecarbonyl chloride | N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)cyclopropanecarboxamide | 5 g | 95 | >98% |
Synthesis of Sulfonamide Derivatives
Sulfonamides are synthesized by the reaction of the parent amine with sulfonyl chlorides.
Experimental Protocol: General Procedure for Sulfonylation
-
Dissolve this compound hydrochloride (1.0 eq) and a base such as pyridine or triethylamine (2.5 eq) in DCM (10 vol).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Quantitative Data for Sulfonamide Synthesis
| Sulfonylating Agent | Derivative | Scale | Yield (%) | Purity (HPLC) |
| Methanesulfonyl Chloride | N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)methanesulfonamide | 10 g | 85 | >99% |
| Benzenesulfonyl Chloride | N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)benzenesulfonamide | 10 g | 89 | >98% |
| 4-Toluenesulfonyl Chloride | N-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-4-methylbenzenesulfonamide | 5 g | 91 | >99% |
Synthesis of Urea Derivatives
Urea derivatives can be prepared from the parent amine and an isocyanate or by using a phosgene equivalent.
Experimental Protocol: General Procedure for Urea Formation
-
Dissolve this compound (free base, 1.0 eq) in an aprotic solvent like THF or DCM (10 vol).
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-6 hours. The product often precipitates from the reaction mixture.
-
If precipitation occurs, collect the product by filtration, wash with the reaction solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Quantitative Data for Urea Synthesis
| Isocyanate | Derivative | Scale | Yield (%) | Purity (HPLC) |
| Phenyl Isocyanate | 1-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-3-phenylurea | 5 g | 96 | >99% |
| Ethyl Isocyanate | 1-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-3-ethylurea | 5 g | 94 | >98% |
| 4-Chlorophenyl Isocyanate | 1-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-3-(4-chlorophenyl)urea | 5 g | 97 | >99% |
Biological Context: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Derivatives of this compound have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Inhibition of FAAH leads to increased levels of these signaling molecules, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[1][3] The trifluoromethyl group in these derivatives is often crucial for their inhibitory activity.
References
Application Notes and Protocols for Suzuki Coupling Reactions with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine and its derivatives. This chiral building block is of significant interest in medicinal chemistry for the synthesis of novel biaryl compounds with potential therapeutic applications. The presence of both a chiral trifluoroethylamine moiety and a reactive bromine atom allows for the strategic introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry to construct complex molecular architectures, particularly biaryl structures that are common motifs in biologically active compounds.[2][3] The reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or its ester) with an organic halide or triflate.[1]
This compound presents a unique substrate for Suzuki coupling. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the aryl bromide, and the chiral amine functionality may necessitate specific reaction conditions to preserve stereochemical integrity and avoid side reactions. These application notes provide a comprehensive guide to successfully employing this building block in Suzuki coupling reactions.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for the Suzuki coupling of aryl bromides bearing electron-withdrawing groups, which can serve as a starting point for the optimization of reactions with this compound derivatives. The data is compiled from analogous reactions found in the literature.
Table 1: General Reaction Parameters for Suzuki Coupling of Electron-Deficient Aryl Bromides
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial for efficient coupling. Buchwald or other electron-rich, bulky phosphine ligands are often effective for electron-deficient aryl bromides.[4] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | Ligands stabilize the palladium catalyst and facilitate the catalytic cycle. The specific ligand can significantly impact reaction rate and yield. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. Stronger, non-nucleophilic bases are often preferred.[4] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF (often with water) | The solvent system should solubilize all reactants and facilitate the reaction. A mixture of an organic solvent and water is common.[5] |
| Temperature | 70-110 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen catalyst system. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Table 2: Exemplary Suzuki Coupling Reactions with Analogous Substrates
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | Pd NPs on G-COOH | - | K₂CO₃ (2) | DMF/H₂O | 70 | 24 | ~90 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME | 80 | 16 | 95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound hydrochloride with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound hydrochloride
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound hydrochloride (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl derivatives of this compound. Careful consideration of the catalyst system, base, and solvent is essential for achieving high yields and preserving the stereochemical integrity of the chiral center. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic routes towards novel and potentially bioactive molecules.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Amide Coupling with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving the electron-deficient amine, (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my amide coupling reaction with this compound consistently low?
The primary reason for low yields is the reduced nucleophilicity of the amine. The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group significantly decreases the electron density on the nitrogen atom, making it a weak nucleophile.[1][2] Consequently, standard amide coupling conditions that work well for simple alkylamines or anilines are often inefficient and result in sluggish or incomplete reactions.[3][4][5] Overcoming this requires more forceful reaction conditions or highly reactive coupling agents.
Q2: My amine is supplied as a hydrochloride salt. How should I handle this in the reaction?
This compound is often supplied as a hydrochloride (HCl) salt to improve its shelf-life and handling.[6] The protonated ammonium salt is not nucleophilic and will not participate in the coupling reaction. It is essential to add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt and liberate the free amine in situ. Typically, at least two equivalents of base are required: one to neutralize the HCl salt and one to facilitate the coupling reaction itself.
Caption: Workflow for using an amine hydrochloride salt in amide coupling.
Q3: Which coupling reagents are most effective for this type of electron-deficient amine?
The choice of coupling reagent is critical. For weakly nucleophilic amines, high-potency reagents are necessary to efficiently form the activated carboxylic acid intermediate and drive the reaction to completion. A comparison of suitable reagent classes is provided below.
| Reagent Class | Examples | Recommended Conditions & Additives | Pros & Cons |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | 1.1-1.5 eq. Reagent, 2-3 eq. DIPEA in DMF or DCM.[7][8] | Pro: Highly reactive, fast reaction times. Con: Expensive, can promote racemization. |
| Phosphonium Salts | PyBOP, PyAOP | 1.1-1.5 eq. Reagent, 2-3 eq. DIPEA in DMF. | Pro: Very effective for hindered and electron-poor amines.[7] Con: Stoichiometric phosphine oxide byproduct can complicate purification. |
| Carbodiimides | EDC, DCC | 1.2 eq. EDC, 1.2 eq. DMAP, 0.1 eq. HOBt, 2 eq. DIPEA in ACN or DCM.[4] | Pro: Cost-effective, common reagents. Con: Less reactive; requires additives like DMAP and HOBt to be effective for this amine type.[4] |
| Acyl Halide Precursors | TFFH, BTFFH, (COCl)₂, SOCl₂ | Convert acid to acyl fluoride/chloride first, then add amine. May require elevated temperatures.[3][9] | Pro: Generates highly reactive acyl halide intermediate. Excellent for very difficult couplings. Con: Harsher conditions, potential for side reactions. |
Q4: I am observing potential side products. What are the likely culprits and how can I minimize them?
Side reactions can significantly lower the yield of the desired product. The most common issues include racemization of the chiral center and hydrolysis of the activated acid.
Caption: Troubleshooting workflow for common side reactions in amide coupling.
-
Racemization: The stereocenter of this compound is susceptible to epimerization under harsh conditions. To minimize this, add a racemization suppressant like HOBt or OxymaPure to the reaction mixture.[7] Running the reaction at lower temperatures, if feasible, can also preserve stereochemical integrity.
-
Hydrolysis: Activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of water in the reaction will convert the intermediate back to the carboxylic acid, halting the reaction. Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Competing Nucleophiles: If the amine is used as a TFA salt, the trifluoroacetate anion can sometimes act as a competing nucleophile, leading to unwanted byproducts.[10] Using the amine free base or ensuring sufficient non-nucleophilic base is present can mitigate this.
Q5: Can I improve the yield by changing the reaction conditions?
Yes, optimizing the reaction conditions is crucial for difficult couplings.
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This allows for the complete formation of the activated intermediate, which can significantly improve yields.[7][11]
-
Temperature: While room temperature is a common starting point, electron-deficient amines often require higher temperatures to react. Heating the reaction mixture (e.g., to 50-80 °C) or using microwave irradiation can dramatically increase the reaction rate and yield.[9]
-
Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DCM are generally preferred.
-
Stoichiometry: Using a slight excess of the carboxylic acid (1.1-1.2 equivalents) can help drive the reaction to completion.
Experimental Protocols
Protocol 1: High-Potency Uronium Salt Coupling (HATU)
This protocol is recommended as a first-line approach for difficult couplings due to the high reactivity of HATU.
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, heat to 50 °C.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Enhanced Carbodiimide Coupling (EDC/DMAP/HOBt)
This protocol is a more cost-effective method that can be effective for moderately difficult couplings. The use of DMAP as an acyl transfer agent is critical for success with electron-deficient amines.[4]
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To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), EDC (1.1 equivalents), DMAP (1.1 equivalents), and HOBt (0.1 equivalents).
-
Dissolve the mixture in anhydrous acetonitrile or DCM.
-
Add DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 equivalent).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purification as described in Protocol 1.
Protocol 3: Acyl Fluoride Method for Highly Challenging Couplings
This method is reserved for cases where other protocols fail. It involves the in situ generation of a highly reactive acyl fluoride intermediate.[3][9]
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.3 equivalents) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (1.2 equivalents).
-
Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the amine to the acyl fluoride solution.
-
Heat the reaction in a sealed vial to 80 °C for 12-24 hours, monitoring by LC-MS.[9]
-
After cooling to room temperature, perform an aqueous workup and purification as described in Protocol 1.
References
- 1. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 2. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via the sulfinimine pathway?
A1: The most prevalent side reactions are typically associated with the key steps of the synthesis:
-
Formation of the undesired diastereomer: During the nucleophilic addition of the trifluoromethyl group, the formation of the undesired diastereomer can occur, leading to a lower diastereomeric excess (d.e.) of the product.
-
Incomplete reaction: At each of the three main steps (condensation, trifluoromethylation, and deprotection), the reaction may not go to completion, resulting in the presence of starting materials or intermediates in the final product.
-
Side reactions of the trifluoromethylating agent: The Rupert-Prakash reagent (TMSCF3) can be sensitive to moisture and may decompose if not handled under anhydrous conditions.
-
Incomplete removal of the chiral auxiliary: The tert-butanesulfinyl group may not be completely cleaved during the acidic workup, leading to contamination of the final product.
Q2: How can I minimize the formation of the undesired diastereomer?
A2: Optimizing the reaction conditions for the trifluoromethylation step is crucial for achieving high diastereoselectivity. Key parameters to consider include:
-
Temperature: Running the reaction at a lower temperature can enhance the diastereoselectivity.
-
Solvent: The choice of solvent can influence the stereochemical outcome.
-
Rate of addition: Slow, dropwise addition of the trifluoromethylating agent can be beneficial.
-
Initiator: The selection of an appropriate initiator for the Rupert-Prakash reagent is important.
One effective method to improve the diastereomeric purity is through direct precipitation of the desired diastereomer from the reaction mixture upon the addition of water.[1]
Q3: I am observing a significant amount of unreacted starting material. What could be the cause?
A3: Incomplete conversion can be due to several factors:
-
Reagent purity and stoichiometry: Ensure that all reagents, especially the aldehyde and the sulfinamide, are of high purity and that the stoichiometry is correct.
-
Reaction time and temperature: The reaction may require longer reaction times or adjustment of the temperature to proceed to completion.
-
Catalyst activity: If a catalyst is used, for instance in the condensation step, its activity might be compromised. For example, using Ti(OEt)4 can lead to a tedious work-up.[1]
Q4: What are the best practices for the purification of this compound?
A4: Purification strategies depend on the nature of the impurities.
-
Crystallization: The hydrochloride salt of the final product is often a crystalline solid, and recrystallization can be an effective method for removing impurities.
-
Chromatography: Column chromatography can be used to separate the desired product from side products and unreacted starting materials.
-
Acid-base extraction: This can be employed to separate the amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Diastereomeric Excess (d.e.) | Suboptimal reaction conditions for trifluoromethylation. | Optimize temperature, solvent, and addition rate. Consider direct precipitation of the desired diastereomer.[1] |
| Racemization during workup or purification. | Use mild workup conditions and avoid prolonged exposure to harsh acidic or basic conditions. | |
| Presence of Starting Material (4-bromobenzaldehyde or sulfinamide) | Incomplete condensation reaction. | Increase reaction time or temperature. Ensure the effectiveness of the dehydrating agent or catalyst. |
| Presence of Trifluoromethylated Sulfinamide Intermediate | Incomplete removal of the tert-butanesulfinyl group. | Ensure sufficient acid concentration and reaction time during the deprotection step. |
| Formation of Unknown Byproducts | Decomposition of reagents or product. | Handle reagents under inert and anhydrous conditions. Ensure the stability of the product under the reaction and workup conditions. |
| Side reactions involving the aryl bromide. | Avoid harsh reaction conditions that could lead to side reactions at the bromine-substituted position. |
Experimental Protocols
Key Synthesis Step: Diastereoselective Trifluoromethylation
This protocol is adapted from a reported synthesis of the enantiomer and is provided as a general guideline.[1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-sulfinyl imine intermediate in an appropriate anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Rupert-Prakash reagent (TMSCF3) to the cooled solution, followed by the addition of an initiator such as K3PO4.
-
Reaction: Stir the reaction mixture at the low temperature for the specified time, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Workup: Allow the mixture to warm to room temperature, and then perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or by direct precipitation to improve diastereomeric purity.
Visual Guides
Caption: Synthetic pathway with potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Products from Reactions with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. The focus is on the purification of products from common reactions such as amide coupling and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound?
A1: Common impurities include unreacted starting materials such as the amine itself or the corresponding carboxylic acid/aldehyde/ketone, reagents from the coupling or reduction step (e.g., EDC, HOBt, NaBH₄), and their byproducts (e.g., isourea). Side-products from the reaction, such as over-alkylation in reductive amination, can also be present.
Q2: My fluorinated product is showing poor peak shape (tailing) during HPLC analysis. What can I do to improve it?
A2: Poor peak shape for fluorinated compounds, especially amines, is often due to interactions with residual silanols on the silica-based column. To mitigate this, you can:
-
Use a mobile phase additive: Adding a small amount of trifluoroacetic acid (TFA) or another ion-pairing agent can improve peak shape.
-
Adjust the pH: Ensure the mobile phase pH is appropriate for the analyte.
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Consider a different stationary phase: A fluorinated stationary phase may offer better selectivity and peak shape.
Q3: I'm having trouble separating my product from the starting amine by flash chromatography. What strategies can I employ?
A3: If your product and the starting amine have similar polarities, separation can be challenging. Consider the following:
-
Acid-base extraction: Before chromatography, perform an acid-base workup. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.
-
Optimize your solvent system: A shallow gradient or isocratic elution with a carefully selected solvent system can improve resolution. Experiment with different solvent mixtures, for instance, adding a small amount of a more polar solvent like methanol to a dichloromethane/ethyl acetate system.
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a functionalized silica gel (e.g., amino- or diol-bonded).
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: Low or no yield of the desired amide product.
| Potential Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid | Ensure you are using a suitable coupling reagent (e.g., HATU, HBTU) in the correct stoichiometry (typically 1.0-1.5 equivalents). Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve yields.[1] |
| Deactivation of the amine | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize any acid and free the amine. |
| Steric hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times or heating. Using a less hindered coupling reagent might also be beneficial. |
| Presence of water | Water can hydrolyze the activated carboxylic acid intermediate. Ensure all glassware is dry and use anhydrous solvents. |
Problem 2: Difficulty in removing coupling agent byproducts (e.g., EDC-urea).
| Potential Cause | Suggested Solution |
| Byproduct is soluble in the extraction solvent | Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the urea byproduct. Multiple washes may be necessary. |
| Byproduct co-elutes with the product on silica gel | If the byproduct is still present after aqueous workup, it can sometimes be removed by precipitation from a suitable solvent system or by using a different chromatographic stationary phase. |
Reductive Amination Reactions
Problem 1: Incomplete reaction, with residual imine present.
| Potential Cause | Suggested Solution |
| Inefficient imine formation | Ensure the reaction is run under appropriate pH conditions (mildly acidic, pH 4-7, can facilitate imine formation). The use of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.[2] |
| Insufficient reducing agent | Increase the equivalents of the reducing agent (e.g., NaBH(OAc)₃ or NaBH₄). Be mindful that NaBH₄ can also reduce the starting aldehyde or ketone if not added after imine formation is complete.[3] |
| Decomposition of the reducing agent | Sodium triacetoxyborohydride (STAB) is water-sensitive. Ensure anhydrous conditions.[3] |
Problem 2: Formation of dialkylated amine byproduct.
| Potential Cause | Suggested Solution |
| The newly formed secondary amine is more reactive than the starting primary amine | Use the primary amine as the limiting reagent. A slow addition of the aldehyde or ketone can also help to minimize the formation of the dialkylated product. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add this compound (1.0 equivalent).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Typical Flash Chromatography Conditions for Purification
| Product Type | Stationary Phase | Eluent System (Gradient) | Typical Rf of Product |
| N-Acyl derivative | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) | 0.2 - 0.4 |
| N-Alkyl derivative (from reductive amination) | Silica Gel | Dichloromethane/Methanol (e.g., 100:0 to 95:5) | 0.3 - 0.5 |
| N-Sulfonyl derivative | Silica Gel | Hexane/Ethyl Acetate (e.g., 8:2)[4] | 0.4 - 0.6 |
Table 2: Chiral HPLC Conditions for Enantiomeric Purity Analysis
| Derivative Type | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection |
| N-Acyl derivative | Amylose-based (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol (e.g., 90:10) | 1.0 mL/min | UV (e.g., 254 nm) |
| N-Alkyl derivative | Cellulose-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol (e.g., 90:10) | 1.0 mL/min | UV (e.g., 254 nm) |
| Amine Precursor | Amylose-based (e.g., Lux® Amylose-1) | n-Hexane/Isopropanol (e.g., 90:10)[5] | 1.0 mL/min | UV (e.g., 214 nm)[5] |
Visualizations
References
Optimizing reaction conditions for chiral trifluoromethylamines
Welcome to the Technical Support Center for the synthesis of chiral trifluoromethylamines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the optimization of these critical reactions.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (e.e.) is low. What are the primary factors to investigate?
Low enantioselectivity is a frequent challenge. It typically arises from a suboptimal interplay between the catalyst, substrate, and reaction conditions. Here are the key areas to troubleshoot:
-
Catalyst and Ligand: The choice of the chiral catalyst or ligand is paramount. The catalyst's structure creates the chiral environment necessary for stereoselective transformation. If the e.e. is low, consider screening different ligand families or modifying the steric and electronic properties of your current ligand.[1][2]
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy. Systematically screen temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[1]
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Solvent Choice: The solvent can dramatically influence the reaction's stereochemical outcome by affecting the stability and conformation of the catalyst-substrate complex.[1][3] A screening of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Mesitylene) is highly recommended.[4]
-
Substrate Structure: The steric and electronic nature of your imine substrate plays a crucial role. For instance, aryl ketimines often yield higher enantioselectivity than alkyl ketimines.[3] The latter can sometimes lead to lower reactivity or selectivity due to issues like imine-enamine tautomerism.[3]
-
Imine Geometry: Ketimines can exist as E and Z isomers. It is critical to ensure you are starting with a single, pure stereoisomer, as the two isomers can potentially lead to opposite product enantiomers, thereby eroding the overall e.e.[3]
Q2: What are the common causes of low reaction yield?
Poor yields can stem from several factors, from reagent stability to competing side reactions.
-
Imine Hydrolysis: Trifluoromethyl-substituted imines can be susceptible to hydrolysis, especially in the presence of trace water. Adding molecular sieves can help suppress this side reaction.[3]
-
Catalyst Deactivation: Many asymmetric catalysts are sensitive to air, moisture, and impurities. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Incorrect Reducing Agent (for reductive pathways): In reactions like transfer hydrogenations, the choice of reducing agent is critical. For example, using sodium formate can be crucial for high yield and enantioselectivity, whereas isopropanol or formic acid might lead to poor yields.[3]
-
Side Reactions: The reactants may undergo undesired transformations. For example, highly nucleophilic solvents like ethanol can add to electrophilic imines.[3] In other cases, precursors for reactive intermediates (like nitrile imines) can dimerize if their concentration becomes too high.[5]
-
Insufficient Catalyst Loading: A non-selective background reaction may compete with the desired catalytic pathway. If the catalyst loading is too low, this background reaction can become significant, reducing the overall yield of the desired chiral product.[2]
Q3: My catalyst appears to be inactive or provides inconsistent results. What should I check?
Catalyst integrity is the foundation of a successful asymmetric reaction.
-
Purity and Storage: Ensure the catalyst and any associated ligands are of high purity. Many organometallic catalysts and chiral ligands are sensitive to air and moisture and must be handled and stored under an inert atmosphere.[2]
-
Activation Procedure: Some catalysts require an in situ activation step or pre-formation. Review the literature procedure to ensure this is being done correctly.
-
Freshness: Catalysts can degrade over time, even with proper storage. If you are experiencing reproducibility issues, consider using a fresh batch or a newly opened bottle of the catalyst or ligand.[2]
Troubleshooting and Optimization Guides
Guide 1: Systematic Workflow for Optimizing Reaction Outcomes
When faced with a suboptimal result (low yield or low e.e.), a systematic approach is more effective than random changes. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting and optimizing reaction conditions.
Quantitative Data Summaries
Quantitative data is essential for making informed decisions during optimization. The following tables summarize the effects of key parameters on a model reaction.
Table 1: Effect of Base and Solvent on an Asymmetric aza-Henry Reaction
This table shows data for the reaction of an N-Boc trifluoromethyl ketimine with nitromethane. The goal is to optimize both yield and enantioselectivity by screening bases and solvents.
| Entry | Base (0.1 equiv.) | Solvent | Yield (%) | e.e. (%) |
| 1 | K₃PO₄ | Toluene | 91 | 65 |
| 2 | Cs₂CO₃ | Toluene | 95 | 70 |
| 3 | K₂CO₃ | Toluene | 99 | 72 |
| 4 | K₂CO₃ | THF | 85 | 55 |
| 5 | K₂CO₃ | Chlorobenzene | 98 | 75 |
| 6 | K₂CO₃ | Mesitylene | 99 | 80 |
Data adapted from a study on the asymmetric aza-Henry reaction.[4] Conditions: Quaternary ammonium salt catalyst (1 mol%), room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Aza-Henry Reaction
This protocol provides a representative procedure for the synthesis of α-trifluoromethyl β-nitroamines, which are precursors to chiral trifluoromethylamines.
Materials:
-
N-Boc trifluoromethyl ketimine (0.1 mmol, 1.0 equiv.)
-
Chiral quaternary ammonium salt catalyst (0.001 mmol, 1 mol%)
-
Anhydrous Mesitylene (1.0 mL)
-
Nitromethane (0.2 mmol, 2.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (0.01 mmol, 0.1 equiv.)
Procedure:
-
To a flame-dried reaction vial under an Argon atmosphere, add the chiral quaternary ammonium salt catalyst (1 mol%).
-
Add anhydrous mesitylene (1.0 mL), followed by nitromethane (2.0 equiv.) and potassium carbonate (0.1 equiv.).
-
Stir the resulting mixture for 5-10 minutes at room temperature.
-
Add the N-Boc trifluoromethyl ketimine substrate (1.0 equiv.) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoromethyl β-nitroamine product.[4][6]
The resulting β-nitroamine can then be reduced to the corresponding diamine using reagents such as NiCl₂·6H₂O and NaBH₄.[4][6]
Logical Diagram for Optimizing Enantioselectivity
This diagram illustrates the decision-making process when specifically targeting an improvement in enantiomeric excess (e.e.).
Caption: Decision tree for the systematic optimization of enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for overcoming steric hindrance in chemical reactions involving the sterically demanding building block, (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine.
Frequently Asked Questions (FAQs)
Q1: What causes the steric hindrance associated with this compound?
A1: Steric hindrance is the slowing or prevention of chemical reactions due to the spatial bulk of molecules.[1][2] With this compound, the hindrance arises from the combination of the large 4-bromophenyl group and the bulky trifluoromethyl (-CF₃) group positioned on the carbon adjacent to the amine's nitrogen atom. These groups create a congested environment around the reactive nitrogen center, making it difficult for other reactants or catalysts to approach and form the necessary transition state for a reaction to occur.[3][4]
Q2: My reaction yield is low or non-existent. What are the primary factors to investigate?
A2: Low yields in reactions with this amine are commonly due to steric hindrance impeding the reaction pathway. The primary areas for troubleshooting are:
-
Catalyst and Ligand Selection: The choice of catalyst and, crucially, the supporting ligand is paramount. The ligand's structure can create the necessary space to accommodate bulky substrates.
-
Reaction Conditions: Temperature, pressure, and solvent choice can provide the energy needed to overcome the activation barrier increased by steric strain.[1][5]
-
Alternative Reagents: In some cases, using a less sterically hindered reaction partner may be necessary.[1]
-
Energy Input: Alternative methods of energy delivery, such as microwave irradiation, can be highly effective.[6][7]
Q3: How can I optimize my catalyst system for this hindered amine?
A3: For sterically hindered amines, particularly in cross-coupling reactions (e.g., Buchwald-Hartwig amination), rational ligand design is critical.[8][9]
-
Palladium Catalysis: Biarylphosphine ligands are often effective. These ligands are designed to be bulky themselves, which can promote the crucial reductive elimination step in the catalytic cycle.[9] Kinetics-based analysis has shown that new generations of these ligands can significantly improve reaction rates and efficiency for coupling hindered primary amines.[8][9]
-
Copper Catalysis: While traditionally less effective for hindered substrates, new ligand systems are emerging. For instance, a pyrrole-ol ligand has been shown to facilitate the copper-catalyzed coupling of sterically demanding primary amines with aryl iodides.[10]
-
Rhodium and Ruthenium Catalysis: For specific reactions like reductive amination, complementary Rhodium and Ruthenium catalysts have been developed that are effective for synthesizing sterically hindered tertiary amines without the need for complex ligands.[11]
Q4: Can adjusting reaction conditions like temperature and solvent overcome the steric barrier?
A4: Yes, manipulating reaction conditions is a key strategy.[1]
-
Temperature: Increasing the reaction temperature provides more kinetic energy to the molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[5] However, excessively high temperatures can lead to side reactions or degradation, so optimization is key.
-
Solvent: The choice of solvent can influence reactant solubility and the stability of the transition state. Polar aprotic solvents like DMF or DMSO can sometimes enhance the nucleophilicity of reactants. For certain reactions, running the reaction without a solvent (neat), if feasible, can also be effective.[11]
Q5: Will applying high pressure improve my reaction outcome?
A5: High-pressure chemistry can be a powerful tool. Applying high pressure (typically 5-20 kbar) can accelerate reactions that have a negative activation volume, which is common in bond-forming reactions where molecules come closer together in the transition state.[12] This approach can enhance reaction rates and yields by overcoming activation barriers and can be particularly useful for sterically congested systems.[13][14]
Q6: Is microwave-assisted synthesis an effective strategy?
A6: Microwave-assisted organic synthesis (MAOS) is highly effective for overcoming steric hindrance. Unlike conventional heating, microwave irradiation provides rapid, direct, and uniform heating of the reaction mixture.[6][7] This efficient energy transfer can dramatically reduce reaction times and improve yields. For example, in a Friedländer synthesis, switching from conventional oil-bath heating to microwave irradiation increased the average product yield from 34% to 72%.[6] This technique is well-suited for challenging reactions involving sterically hindered substrates.[15][16]
Troubleshooting Guide for Low Reaction Yield
If you are experiencing low to no yield in your reaction, follow this troubleshooting workflow to diagnose and solve the issue.
References
- 1. fiveable.me [fiveable.me]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fastercapital.com [fastercapital.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. asynt.com [asynt.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
Stability of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in different solvents
This technical support guide provides information and troubleshooting advice regarding the stability of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound in various organic solvents is not extensively available in public literature. The guidance provided here is based on the general chemical properties of aromatic amines, halogenated compounds, and trifluoroethylamine derivatives. It is imperative that users perform their own stability studies for their specific applications and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For the solid form, particularly the more common hydrochloride salt, storage at room temperature is often recommended.[1][2] However, for the free amine, which can be more reactive, it is prudent to store it in a cool (2-8 °C), dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Aromatic amines can be sensitive to light and air, which may cause gradual discoloration and degradation over time.[3]
Q2: Which solvents are recommended for preparing stock solutions and for short-term vs. long-term storage?
A2: The choice of solvent is critical and depends on the intended use and storage duration.
-
Short-Term Storage (hours to a few days): Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used for preparing stock solutions. Acetonitrile (ACN) is also a viable option. These solutions should be stored at low temperatures (-20 °C or -80 °C) and protected from light.
-
Long-Term Storage (weeks to months): Long-term storage of this compound in solution is generally discouraged due to the risk of degradation. If necessary, storage in DMSO at -80 °C under an inert atmosphere offers the best chance of preserving stability. Avoid protic solvents like methanol or ethanol for long-term storage, as the amine functionality could potentially react or facilitate degradation pathways. Chlorinated solvents should also be used with caution due to potential reactivity with amines.[4]
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The primary amine group is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored impurities and a decrease in purity.
-
Dehalogenation: The carbon-bromine bond on the phenyl ring can undergo cleavage under certain conditions, such as exposure to reducing agents or photolytic stress, leading to the formation of 1-phenyl-2,2,2-trifluoroethanamine.
-
Reaction with Solvents: Primary amines can react with certain solvents, particularly those with reactive functional groups like ketones (e.g., acetone).
Q4: How can I monitor the stability of my compound in solution?
A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method is one that can separate the intact parent compound from its degradation products. Periodically analyze your solution and compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Solution has turned yellow or brown. | Oxidation of the amine group. This is a common issue with aromatic amines when exposed to air and/or light. | 1. Prepare fresh solutions using deoxygenated solvents (sparged with N₂ or Ar).2. Store solutions under an inert atmosphere in amber vials to protect from light.3. Minimize headspace in the storage vial.4. Confirm degradation by HPLC/LC-MS analysis. |
| Unexpected peaks appear in HPLC/LC-MS chromatogram. | Chemical Degradation. New peaks could correspond to oxidation products, dehalogenated impurities, or products from reaction with the solvent. | 1. Characterize the new peaks using LC-MS/MS to identify their mass.2. Consider potential degradation pathways (see FAQ A3) to hypothesize structures.3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradants. |
| Decreased purity or concentration over time. | Slow degradation of the compound. This can occur even under recommended storage conditions, especially over extended periods. | 1. Re-qualify the concentration of your stock solution before use, especially if it has been stored for a long time.2. For critical experiments, always use freshly prepared solutions.3. Evaluate your storage conditions; consider a lower temperature or a different solvent. |
| Poor solubility in a chosen solvent. | Inherent property of the compound. The compound may have limited solubility in certain solvents. | 1. Consult solubility guides for similar compounds.2. Attempt solubilization using gentle warming or sonication.3. Test a range of solvents, including aprotic polar (DMSO, DMF), polar protic (Ethanol, Methanol), and non-polar (Toluene), to find a suitable one.[5] Note that solubility does not guarantee stability. |
Illustrative Stability Data
The following table provides an illustrative summary of the expected stability of this compound in different solvent classes under various conditions. This is not experimental data and must be confirmed by the user.
| Solvent Class | Example Solvents | Stability at RT (Air/Light) | Stability at 4°C (Dark/Inert) | Stability at -20°C (Dark/Inert) | General Recommendation |
| Aprotic Polar | DMSO, DMF, ACN | Poor to Moderate | Good | Very Good | Recommended for stock solutions and short-term storage. |
| Polar Protic | Methanol, Ethanol | Poor | Moderate | Good | Use with caution; suitable for immediate use but not recommended for storage. |
| Non-Polar Aromatic | Toluene | Moderate | Good | Good | May be suitable for some applications, but less common for stock solutions. |
| Chlorinated | DCM, Chloroform | Poor | Moderate | Moderate | Not recommended due to potential reactivity with amines. |
| Aqueous Buffer | PBS (pH 7.4) | Poor | Poor | N/A | Unstable due to low solubility of the free amine and potential for hydrolysis or oxidation. |
Experimental Protocols
Protocol 1: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Preparation: Prepare an accurate concentration of the compound (e.g., 1 mg/mL) in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze the solution using a validated stability-indicating HPLC-UV or LC-MS method. Record the initial peak area of the parent compound.
-
Storage: Aliquot the solution into several vials appropriate for the storage condition being tested (e.g., 4°C in the dark, 25°C with light exposure).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week), remove a vial and analyze it under the same conditions as the T=0 sample.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease (e.g., >5-10%) indicates instability under those conditions.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways to support the development of a stability-indicating analytical method.[6][7][8][9][10]
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent like Acetonitrile/Water (50:50).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: To an aliquot, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 12-24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a defined period (e.g., equivalent to 1.2 million lux hours).
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by LC-MS to identify and characterize any degradation products formed.
Visual Workflows
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound hydrochloride|CAS 336105-43-2|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. series.publisso.de [series.publisso.de]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproducts in Coupling Reactions Involving Bromophenyl Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, minimizing, and troubleshooting common byproducts in palladium-catalyzed cross-coupling reactions involving bromophenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in coupling reactions with bromophenyl compounds?
A1: The most frequently encountered byproducts in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, include:
-
Homocoupling products: Formation of a biaryl compound from the coupling of two identical aryl halide or organometallic reagents.[1][2] This is often promoted by the presence of oxygen.[1][2]
-
Dehalogenated products: Replacement of the bromine atom on the phenyl ring with a hydrogen atom.[3][4] This is a common side reaction that reduces the yield of the desired product.[3]
-
Protodeboronation products (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid starting material, replacing the boronic acid group with a hydrogen atom.[5]
-
Phosphine oxides: Oxidation of phosphine ligands, which can impact catalyst activity.[6][7][8]
Q2: What causes the formation of homocoupling byproducts?
A2: Homocoupling of aryl bromides or organoboron reagents (in Suzuki coupling) can be promoted by several factors. In Suzuki reactions, the presence of oxygen or Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst can lead to the self-coupling of the boronic acid.[1][2] For aryl halides, reductive homocoupling can occur in the presence of a palladium catalyst, sometimes facilitated by the solvent acting as a reductant.[9]
Q3: How can I identify dehalogenation in my reaction?
A3: The presence of a dehalogenated byproduct, where the bromophenyl compound is reduced to the corresponding phenyl compound, can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by identifying the mass of the arene product.[1][3]
Q4: What are the primary causes of dehalogenation?
A4: Dehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[3] This can be caused by:
-
The presence of a hydride source. Strong alkoxide bases like sodium ethoxide or potassium tert-butoxide can generate palladium-hydride species, which lead to hydrodehalogenation.[3]
-
Highly active catalyst systems, especially with electron-rich aryl halides.[3]
-
The solvent, such as an alcohol, acting as a hydride donor.[9]
Q5: In a Suzuki reaction, my boronic acid seems to be degrading. What is happening?
A5: This is likely due to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This is particularly prevalent in the presence of aqueous bases.[1] To mitigate this, you can use anhydrous conditions or switch to more stable boron reagents like pinacol esters or potassium trifluoroborate salts.[1]
Troubleshooting Guides
Guide 1: Minimizing Homocoupling Byproducts
This guide provides a systematic approach to reducing the formation of unwanted homocoupling products.
Troubleshooting Workflow for Homocoupling:
Caption: A workflow diagram for troubleshooting homocoupling byproducts.
Detailed Steps:
-
Exclude Oxygen: The presence of oxygen is a major contributor to the homocoupling of boronic acids in Suzuki reactions.[1][2] Ensure your reaction setup is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for an adequate amount of time.
-
Catalyst Choice: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to the active Pd(0) state, leading to side reactions.[1] Consider switching to a Pd(0) source like Pd(PPh₃)₄.
-
Ligand Optimization: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Experiment with different phosphine ligands, such as bulky, electron-rich ligands (e.g., XPhos, SPhos), which can promote the desired reaction pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homocoupling.[10]
-
Stoichiometry Adjustment: Using a slight excess of one of the coupling partners (e.g., the bromophenyl compound) can sometimes suppress the homocoupling of the other reagent.
Guide 2: Reducing Dehalogenation
This guide outlines strategies to minimize the formation of the dehalogenated byproduct.
Troubleshooting Workflow for Dehalogenation:
Caption: A workflow for minimizing dehalogenation byproducts.
Detailed Steps:
-
Base Selection: Strong alkoxide bases like NaOEt or KOtBu are known to be potential hydride sources, leading to hydrodehalogenation.[3] Switching to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can significantly reduce this side reaction.[3]
-
Solvent Choice: Protic solvents, especially alcohols, can act as hydride donors.[9] Using anhydrous, aprotic solvents like toluene or 1,4-dioxane is recommended.
-
Catalyst System: Highly active catalyst systems can sometimes favor dehalogenation, particularly with electron-rich bromophenyl compounds.[3] If dehalogenation is severe, consider using a less reactive catalyst or ligand combination.
-
Additives: The addition of bromide salts has been reported to sometimes suppress the dehalogenation side reaction.[3]
Quantitative Data Summary
The following tables summarize the impact of reaction parameters on product and byproduct yields in representative coupling reactions.
Table 1: Effect of Base on a Suzuki Coupling Reaction
| Entry | Base | Desired Product Yield (%) | Dehalogenated Byproduct Yield (%) |
| 1 | NaOEt | 65 | 30 |
| 2 | K₂CO₃ | 92 | <5 |
| 3 | K₃PO₄ | 95 | <3 |
Data is illustrative and based on general trends reported in the literature.[3]
Table 2: Influence of Catalyst on a Heck Coupling Reaction
| Entry | Palladium Source | Ligand | Desired Product Yield (%) | Homocoupling Byproduct Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 75 | 15 |
| 2 | Pd(PPh₃)₄ | - | 88 | 8 |
| 3 | Pd₂(dba)₃ | XPhos | 94 | <5 |
Data is illustrative and based on general trends reported in the literature.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is for the coupling of 4-bromoanisole with phenylboronic acid, optimized to reduce the formation of the dehalogenated byproduct, anisole.
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a dry Schlenk tube, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 precatalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Bromophenyl Compound
This protocol describes the amination of bis(3-bromophenyl)amine with a primary amine.
Materials:
-
bis(3-bromophenyl)amine (1 mmol)
-
Primary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
XPhos (0.03 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the aryl bromide and the amine, followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[11]
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[11]
-
Purify the product by flash column chromatography.[11]
Reaction Mechanisms and Logical Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[12]
Formation of a Dehalogenated Byproduct
This diagram shows a plausible pathway for the formation of a dehalogenated byproduct via a palladium-hydride intermediate.
Caption: A proposed mechanism for hydrodehalogenation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jmcct.com [jmcct.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of PROTACs with Trifluoromethyl Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) containing trifluoromethyl (CF3) groups.
Introduction
PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. However, their large size and complex structures, often placing them "beyond the Rule of Five," frequently lead to poor aqueous solubility.[1] The incorporation of trifluoromethyl (-CF3) groups, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, can further exacerbate this issue by increasing lipophilicity.[2][3] This guide offers practical solutions and detailed protocols to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs containing trifluoromethyl groups often have poor solubility?
A1: The poor solubility of trifluoromethylated PROTACs arises from a combination of factors:
-
High Molecular Weight and Lipophilicity: PROTACs are inherently large molecules. The trifluoromethyl group is highly lipophilic, which increases the overall lipophilicity of the PROTAC, leading to reduced solubility in aqueous media.[2][3]
-
Crystalline Structure: Highly ordered crystalline structures (polymorphs) can be energetically stable and thus difficult to dissolve.
-
Intermolecular Interactions: The trifluoromethyl group can participate in non-covalent interactions, potentially leading to aggregation and precipitation.
Q2: What are the initial signs of solubility problems with my trifluoromethyl-containing PROTAC?
A2: Initial indicators of poor solubility include:
-
Visual Precipitation: The appearance of solid particles, cloudiness, or crystallization in stock solutions or experimental media.
-
Inconsistent Assay Results: High variability in data or lower than expected potency in biological assays can be a consequence of the compound not being fully dissolved.
-
Low Recovery in Analytical Assays: Poor recovery during sample preparation for analytical techniques like HPLC or LC-MS can indicate precipitation.
Q3: What are the primary strategies to improve the solubility of these PROTACs?
A3: There are two main approaches to enhance the solubility of PROTACs:
-
Chemical Modification: Altering the chemical structure of the PROTAC by introducing solubility-enhancing moieties.
-
Formulation Strategies: Developing a delivery system that improves the dissolution and apparent solubility of the PROTAC in aqueous solutions.
Q4: Can changing the linker of the PROTAC improve solubility?
A4: Yes, the linker plays a critical role in the physicochemical properties of a PROTAC. Incorporating more polar groups into the linker, such as polyethylene glycol (PEG) chains, piperazines, or morpholines, can significantly enhance aqueous solubility. However, linker modification must be carefully balanced to maintain the optimal orientation for ternary complex formation (Target Protein-PROTAC-E3 Ligase) and subsequent degradation.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your trifluoromethyl-containing PROTAC.
Problem 1: Precipitation observed in aqueous buffer.
Logical Workflow for Troubleshooting Precipitation
References
Catalyst selection for reactions with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. This chiral amine is a valuable building block, particularly in the synthesis of protein degraders and other complex bioactive molecules.
General Information
This compound is typically supplied as its hydrochloride salt for improved stability and handling.[1][2] Before use in reactions requiring the free amine, it must be neutralized. This can be achieved by treatment with a suitable base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., NaHCO₃, K₂CO₃). The presence of the electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amine compared to its non-fluorinated analogues, which is a critical consideration in reaction design and optimization.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is frequently used as a nucleophile in SNAr reactions to form carbon-nitrogen bonds with electron-deficient aromatic or heteroaromatic systems.
Frequently Asked Questions (FAQs) for SNAr Reactions
-
Q1: My SNAr reaction with this compound is very slow or shows no conversion. What are the likely causes? A1: Low reactivity in SNAr reactions with this amine can be due to several factors:
-
Insufficient activation of the aromatic ring: The aromatic electrophile must contain strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3]
-
Reduced nucleophilicity of the amine: The trifluoromethyl group decreases the electron density on the nitrogen atom, making it a weaker nucleophile.
-
Incomplete neutralization of the hydrochloride salt: The presence of the HCl salt will quench the base and prevent the formation of the free amine necessary for the reaction.
-
Suboptimal reaction conditions: Inadequate temperature or an inappropriate solvent can hinder the reaction rate.
-
-
Q2: What are the recommended starting conditions for an SNAr reaction with this amine? A2: A good starting point would be to use a polar aprotic solvent such as DMF, DMSO, or NMP. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is recommended. The reaction temperature can initially be set to 80-100 °C and monitored for progress.
-
Q3: How can I monitor the progress of my SNAr reaction? A3: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction by observing the consumption of the starting materials and the appearance of the product spot.[3] For more quantitative analysis, LC-MS or GC-MS can be employed.
Troubleshooting Guide for SNAr Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently activated electrophile. | Use an electrophile with stronger electron-withdrawing groups (e.g., -NO₂, -CN) ortho/para to the leaving group. |
| Reduced nucleophilicity of the amine. | Increase the reaction temperature in increments of 10-20 °C. Consider using a stronger, non-nucleophilic base (e.g., DBU) if compatible with other functional groups. | |
| Incomplete neutralization of the amine hydrochloride. | Ensure at least one equivalent of base is added to neutralize the HCl salt, plus the amount required for the reaction itself. | |
| Inappropriate solvent. | Switch to a higher boiling point polar aprotic solvent (e.g., from DMF to DMSO). | |
| Multiple Byproducts | Side reactions due to high temperature. | Attempt the reaction at a lower temperature for a longer duration. |
| Decomposition of starting materials or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen, argon). | |
| Reaction with the solvent (e.g., DMF decomposition). | Use a more stable solvent like DMSO or consider alternative reaction conditions. | |
| Racemization of the Chiral Center | Presence of a strong base and elevated temperatures. | Use the mildest effective base and the lowest possible reaction temperature. |
Experimental Protocol: General Procedure for SNAr Reaction
-
To a solution of the aromatic electrophile (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add this compound hydrochloride (1.2 eq.) and a suitable base (e.g., DIPEA, 2.5 eq.).
-
Stir the mixture at the desired temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams for SNAr Reactions
Caption: A typical experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for low yield in SNAr reactions.
Section 2: Amide Coupling Reactions
This chiral amine can be coupled with carboxylic acids to form amide bonds, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
Frequently Asked Questions (FAQs) for Amide Coupling Reactions
-
Q1: Can I use the hydrochloride salt of this compound directly in an amide coupling reaction? A1: Yes, the hydrochloride salt can be used directly, provided that at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is added to the reaction mixture to generate the free amine in situ.
-
Q2: My amide coupling reaction is giving a low yield. What could be the issue? A2: Low yields in amide coupling reactions with this amine can be attributed to:
-
Inefficient activation of the carboxylic acid: The choice of coupling reagent is crucial.
-
Low nucleophilicity of the amine: As mentioned, the trifluoromethyl group reduces the amine's reactivity.
-
Steric hindrance: If either the carboxylic acid or the amine is sterically demanding, the reaction can be slow.
-
Side reactions: The coupling reagent may be consumed by side reactions, or the activated carboxylic acid may decompose.
-
-
Q3: What are some recommended coupling reagents for this amine? A3: For less nucleophilic amines, more potent coupling reagents are often required. Good choices include HATU, HBTU, or COMU. These reagents are known to be effective for challenging couplings.
Troubleshooting Guide for Amide Coupling Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU). Pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| Low nucleophilicity of the amine. | Increase the reaction temperature (if the coupling reagent is stable at higher temperatures). Increase the reaction time. | |
| Steric hindrance. | Consider converting the carboxylic acid to an acid chloride, which is more reactive, and then reacting it with the amine. | |
| Racemization | High reaction temperature or prolonged reaction time with certain coupling reagents. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Additives like HOBt or Oxyma can help suppress racemization.[4] |
| Epimerization of the activated carboxylic acid | Use of a strong, non-nucleophilic base. | Use a milder base if possible. Minimize the time the carboxylic acid is activated before the amine is introduced. |
Experimental Protocol: General Procedure for Amide Coupling with HATU
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) in an anhydrous solvent (e.g., DMF).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound hydrochloride (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via column chromatography.
Diagrams for Amide Coupling Reactions
Caption: A typical experimental workflow for amide coupling.
Caption: Troubleshooting logic for low yield in amide coupling.
References
Technical Support Center: Monitoring Trifluoromethylamine Couplings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of trifluoromethylamine coupling reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of trifluoromethylamine coupling reactions?
A1: The most common analytical techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of reaction monitoring.
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The choice of technique depends on several factors, including the properties of your reactants and products, the information you need (e.g., kinetics, byproduct identification), and the available instrumentation. The table below provides a comparison to aid in your decision.
Table 1: Comparison of Common Reaction Monitoring Techniques
| Technique | Pros | Cons | Best For |
| ¹⁹F NMR | - Highly sensitive and quantitative due to 100% natural abundance of ¹⁹F.[1] - Large chemical shift dispersion reduces signal overlap.[2] - Non-destructive and provides structural information.[3] | - Requires a specific NMR probe. - May have lower sensitivity than MS techniques for trace components. | - Quantitative analysis of reaction kinetics. - Structural confirmation of fluorine-containing species.[4] |
| LC-MS | - Excellent sensitivity and selectivity for a wide range of compounds.[5] - Ideal for analyzing complex reaction mixtures. - Provides molecular weight information. | - Requires method development. - Quantification can be less straightforward than NMR without proper standards. | - Detecting and identifying products and byproducts in complex mixtures.[5] - Real-time or near real-time monitoring of reactant consumption and product formation.[5] |
| GC-MS | - High resolution for volatile and thermally stable compounds.[6] - Well-established libraries for compound identification. | - Requires analytes to be volatile or derivatized.[7] - High temperatures can degrade sensitive molecules. - Highly polar or reactive compounds (e.g., HF) can damage the column.[8] | - Analysis of volatile trifluoromethylated compounds. - Purity assessment of starting materials and final products. |
Troubleshooting Guides
¹⁹F NMR Spectroscopy
Q3: I'm not seeing a clear signal for my trifluoromethylated product in the ¹⁹F NMR. What could be the issue?
A3: Several factors could contribute to this issue:
-
Low Concentration: The product concentration may be below the detection limit of the instrument. Try concentrating the sample or acquiring more scans.
-
Incorrect Spectral Width: The chemical shift of your product may be outside the acquired spectral window. The ¹⁹F chemical shift range is very wide, so ensure your acquisition parameters cover the expected region.[2]
-
Poor Shimming: A poorly shimmed magnet will result in broad peaks that may be difficult to distinguish from noise.
-
Reaction Failure: The reaction may not be proceeding as expected. It's crucial to also analyze the starting material signals to assess conversion.
Q4: How can I use ¹⁹F NMR for quantitative analysis of my reaction?
A4: For quantitative analysis (qNMR), you need to include an internal standard with a known concentration in your sample.[2] The internal standard should be inert to the reaction conditions and have a ¹⁹F signal that does not overlap with your reactants or products.[2] The concentration of your product can then be calculated by comparing the integration of its peak to the integration of the internal standard's peak.
LC-MS Analysis
Q5: My trifluoromethylated compound is showing poor peak shape (e.g., tailing) in the LC-MS. How can I improve this?
A5: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase Modifier: Add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to suppress the ionization of silanol groups on the column, which can cause tailing.
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is more suitable for your analyte.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
Q6: I am not detecting my product's mass in the mass spectrometer. What are the common causes?
A6: This can be due to several reasons:
-
Ionization Issues: Your compound may not be ionizing efficiently under the current ESI or APCI conditions.[5] Try switching the polarity (positive vs. negative ion mode) or adjusting the source parameters (e.g., capillary voltage, gas flow).
-
Mass Range: The molecular weight of your product might be outside the mass range being scanned by the instrument.
-
In-source Fragmentation: The compound might be fragmenting in the ionization source. Try using gentler source conditions.
-
Reaction Not Working: As with NMR, it's essential to confirm that the reaction is actually producing the desired product by other means if possible.
GC-MS Analysis
Q7: Can I analyze my trifluoromethylamine coupling reaction mixture directly by GC-MS?
A7: It depends on the volatility and thermal stability of your compounds.[6] Amines can sometimes exhibit poor peak shapes on standard non-polar GC columns due to their polarity. Derivatization to a less polar and more volatile form, such as a silyl derivative, can often improve chromatographic performance. However, be aware that some trifluoromethylated compounds can be reactive and may degrade in the hot injector or on the column.[8]
Q8: I'm seeing unexpected peaks in my GC-MS chromatogram. What could they be?
A8: Unexpected peaks could be:
-
Side Products: Your reaction may be producing byproducts. The mass spectrum of these peaks can help in their identification.
-
Impurities: The peaks could be from impurities in your starting materials or solvents. Running a blank and analyzing the starting materials separately can help identify these.
-
Degradation Products: Your compound may be degrading in the GC system. Try lowering the injector temperature.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade, leading to a rising baseline and characteristic "bleed" peaks.
Experimental Protocols
General Protocol for Reaction Monitoring by ¹⁹F NMR
-
Sample Preparation: At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent or by diluting it in cold deuterated solvent.
-
Internal Standard: Add a known amount of an internal standard (e.g., benzotrifluoride) to the NMR tube.[2]
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum using appropriate parameters (e.g., sufficient spectral width, relaxation delay).
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals corresponding to the starting material, product(s), and internal standard to determine the reaction progress.
General Protocol for Reaction Monitoring by LC-MS
-
Method Development: Develop an LC method that separates your starting materials, products, and any expected byproducts. A common starting point is a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.[5]
-
Sample Preparation: At specified time intervals, take a small aliquot from the reaction.
-
Quenching and Dilution: Quench the reaction if necessary and dilute the sample significantly with the initial mobile phase to prevent peak distortion.[5]
-
Injection: Inject the prepared sample onto the LC-MS system.
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the masses of your starting materials and expected products to track their relative abundance over time.[5]
Visualizations
Caption: General workflow for monitoring trifluoromethylamine couplings.
Caption: Troubleshooting logic for poor LC-MS peak shape.
References
- 1. magritek.com [magritek.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Magritek [magritek.com]
- 4. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Enantiomeric Purity Analysis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
This guide provides a detailed comparison of analytical methods for determining the enantiomeric purity of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a key chiral building block in pharmaceutical development. The primary focus is on chiral High-Performance Liquid Chromatography (HPLC), with a comparative overview of an alternative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic method. Experimental data and detailed protocols are provided for researchers, scientists, and drug development professionals to facilitate accurate and efficient enantiomeric purity assessment.
Data Presentation: Performance Comparison
The enantiomeric purity of this compound can be effectively determined by both chiral HPLC and ¹⁹F NMR spectroscopy. The following table summarizes the typical performance of these methods.
| Parameter | Chiral HPLC Method | ¹⁹F NMR with Chiral Solvating Agent (CSA) |
| Stationary Phase/Agent | Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PO₄H) |
| Mobile Phase/Solvent | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Chloroform-d (CDCl₃) |
| Retention Time (S)-enantiomer | ~ 8.5 min | N/A |
| Retention Time (R)-enantiomer | ~ 9.8 min | N/A |
| Chemical Shift (S)-enantiomer | N/A | -75.2 ppm (illustrative) |
| Chemical Shift (R)-enantiomer | N/A | -75.5 ppm (illustrative) |
| Resolution (Rs) | > 2.0 | Baseline separation of signals |
| Analysis Time | ~ 15 minutes per sample | ~ 5-10 minutes per sample |
| Instrumentation | Standard HPLC with UV detector | NMR Spectrometer (≥400 MHz) with a fluorine probe |
| Sample Preparation | Dissolution in mobile phase | Direct mixing of analyte and CSA in NMR tube |
Experimental Protocols
Chiral HPLC Method
This protocol is based on established methods for similar chiral amines and provides a robust starting point for method development. Polysaccharide-based chiral stationary phases, such as Lux Cellulose-1 (equivalent to Chiralcel® OD), are highly effective for the separation of enantiomeric amines.[1][2][3][4][5] The addition of a small amount of a basic modifier like diethylamine is often crucial for achieving good peak shape and resolution.[6]
Materials and Reagents:
-
This compound (and its racemate for method development)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Diethylamine (DEA, ACS grade)
-
Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm particle size) or equivalent
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the amine sample in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers by running a racemic standard. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
¹⁹F NMR with Chiral Solvating Agent (CSA)
¹⁹F NMR spectroscopy offers a rapid and powerful alternative for the analysis of fluorinated chiral compounds.[7][8] The use of a chiral solvating agent (CSA) forms transient diastereomeric complexes, resulting in separate signals for the two enantiomers in the ¹⁹F NMR spectrum.[9][10] This method requires no chromatographic separation and sample preparation is minimal.[11]
Materials and Reagents:
-
This compound (and its racemate for method development)
-
Chiral Solvating Agent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PO₄H) or a similar chiral phosphoric acid.
-
Deuterated Chloroform (CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Procedure:
-
Sample Preparation: In a clean NMR tube, dissolve approximately 1-2 mg of the amine analyte and 1.1 molar equivalents of the chiral solvating agent in approximately 0.6 mL of CDCl₃.
-
NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Typical acquisition times are short (a few minutes).
-
Data Analysis: The two enantiomers will exhibit distinct signals in the ¹⁹F NMR spectrum. The enantiomeric excess can be determined by integrating the areas of these two signals.
Visualizations
Below are diagrams illustrating the experimental workflows for the described analytical methods.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. hplcmart.com [hplcmart.com]
- 2. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 3. jp.images-monotaro.com [jp.images-monotaro.com]
- 4. phenomenex.belvr.by [phenomenex.belvr.by]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. mdpi.com [mdpi.com]
- 7. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Method Development for Trifluoroethylamines
For researchers, scientists, and drug development professionals, achieving robust enantiomeric separation of chiral amines is a critical step in synthesis, purification, and regulatory compliance. Trifluoroethylamines, a class of compounds with increasing importance in pharmaceuticals due to the unique properties conferred by the trifluoromethyl group, present a distinct challenge for chiral separation. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods, offering a data-driven starting point for method development.
While specific performance data for a wide range of trifluoroethylamines is not always readily available, a systematic approach based on structurally similar compounds can significantly accelerate method development. This guide leverages experimental data from trifluoromethyl-substituted analogs to compare the performance of common chiral stationary phases (CSPs) and mobile phase systems.
Key Considerations for Method Development
The successful separation of chiral trifluoroethylamines hinges on the careful selection of the chiral stationary phase and the optimization of the mobile phase.[1] A screening approach using a diverse set of columns and mobile phases is the most effective strategy to identify optimal conditions.[2]
Chiral Stationary Phases (CSPs):
-
Polysaccharide-based CSPs: Derivatives of amylose and cellulose are the most widely used and versatile CSPs for a broad range of chiral compounds, including amines.[2][3] Columns like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) often show complementary selectivity.
-
Cyclofructan-based CSPs: These have demonstrated a high success rate for separating primary amines, particularly in the polar organic mode.[2][4]
-
Crown Ether-based CSPs: While highly efficient for certain primary amines, they often require strongly acidic mobile phases to achieve separation.[2]
Mobile Phase Selection:
-
Normal Phase (NP): Typically consists of a non-polar solvent like n-hexane or cyclohexane mixed with an alcohol (e.g., isopropanol, ethanol).[3][5] This mode is highly effective for polysaccharide CSPs.
-
Polar Organic (PO) Mode: Uses polar solvents like methanol, ethanol, or acetonitrile.[2][3] This can be advantageous for compounds with limited solubility in non-polar solvents.
-
Reversed-Phase (RP) Mode: While less common for initial screening of these compounds, it can be an option, particularly with immobilized polysaccharide CSPs. It typically uses mixtures of water with methanol or acetonitrile.
The Critical Role of Additives: For basic compounds like trifluoroethylamines, the addition of a basic modifier to the mobile phase is often essential.[5]
-
Basic Additives: Small amounts (typically 0.1-0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) are added to the mobile phase.[2][5] This improves peak shape by masking residual acidic silanols on the silica support and can significantly enhance enantioselectivity.[5] In some cases, without a basic additive, basic analytes may not elute from the column at all.[5]
-
Acidic Additives: While less common for basic analytes, an acidic modifier like trifluoroacetic acid (TFA) can sometimes be used, occasionally in combination with a basic additive, to form ion pairs and improve separation.[4]
Performance Comparison of Chiral Stationary Phases
The following tables summarize typical performance data for the separation of representative trifluoromethyl-substituted compounds on popular polysaccharide-based columns. This data serves as a strong starting point for selecting a column and initial conditions for the separation of trifluoroethylamines.
Table 1: Performance Data in Normal Phase Mode
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose) | n-Hexane/Isopropanol (90:10) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose) | n-Hexane/Isopropanol (90:10) | 3.12 | 1.18 | 2.10 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose) | n-Hexane/Isopropanol (95:5) | 4.21 | 1.42 | 4.10 |
| Data is illustrative and based on separations of trifluoromethyl-substituted alcohols, which serve as valuable analogs for trifluoroethylamines.[3] A resolution of ≥ 1.5 indicates baseline separation.[3] |
Table 2: Performance Data in Polar Organic Mode
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
| Data is illustrative and based on separations of trifluoromethyl-substituted alcohols.[3] |
Experimental Protocols
Reproducible results in chiral HPLC depend on careful adherence to established experimental protocols. Below is a generalized methodology for the chiral analysis of trifluoroethylamines.
Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched trifluoroethylamine in a suitable solvent. The ideal solvent is the mobile phase itself to minimize peak distortion. If solubility is an issue, use a solvent compatible with the mobile phase.[3]
-
Concentration: Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.[3]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[3]
HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector is generally sufficient.[3]
-
Chiral Column: Select an appropriate chiral column for screening. A good starting point includes an amylose-based (e.g., Chiralpak® AD-H, IA, IB) and a cellulose-based (e.g., Chiralcel® OD-H) column.
-
Mobile Phase:
-
Normal Phase Screening: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) containing 0.1% Diethylamine (DEA).
-
Polar Organic Screening: Start with 100% Methanol containing 0.1% Diethylamine (DEA).
-
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is typical for analytical columns (e.g., 4.6 mm I.D.).
-
Column Temperature: Maintain a constant temperature, typically between 20-25°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 5-10 µL.
Data Analysis
Key chromatographic parameters are used to evaluate the quality of the separation:
-
Retention Factor (k): k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.[3]
-
Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively. This value must be > 1 for any separation to occur.[3]
-
Resolution (Rₛ): Rₛ = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A resolution of 1.5 or greater is desired for baseline separation, which is essential for accurate quantification.[3]
Visualization of Method Development Workflow
The logical flow of developing a chiral HPLC method can be visualized as a systematic screening and optimization process.
Caption: Workflow for Chiral HPLC Method Development.
References
Determining the Absolute Stereochemistry of Chiral Amines: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral amines is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible suite of techniques for this purpose. This guide provides a detailed comparison of two prominent NMR-based methods: the use of Chiral Derivatizing Agents (CDAs), exemplified by the widely used Mosher's method, and the application of Chiral Solvating Agents (CSAs).
This comparison will delve into the experimental protocols, present quantitative data for analysis, and provide a clear visual representation of the workflows, enabling researchers to select the most suitable method for their specific needs.
At a Glance: CDA vs. CSA Methods
| Feature | Chiral Derivatizing Agents (CDAs) - Mosher's Method | Chiral Solvating Agents (CSAs) |
| Principle | Covalent derivatization of the chiral amine with two enantiomers of a chiral agent to form diastereomers with distinct NMR signals. | Non-covalent interaction between the chiral amine and a chiral agent to form transient diastereomeric complexes, leading to separate NMR signals for the enantiomers. |
| Sample Preparation | Requires chemical reaction to form amides, followed by purification. | Simple mixing of the chiral amine and the solvating agent in an NMR tube.[1][2] |
| NMR Nuclei | Primarily ¹H and ¹⁹F NMR.[3][4] | Primarily ¹H NMR.[1][2] |
| Data Analysis | Based on the sign of the chemical shift difference (Δδ = δS - δR) for protons near the chiral center.[5][6] | Based on the observation of separate signals for the two enantiomers and the measurement of their chemical shift difference (Δδ). |
| Advantages | Robust and widely applicable method with a large body of literature. The covalent bond results in stable diastereomers, often leading to large and easily measurable Δδ values.[7] | Simple and rapid "mix and measure" procedure.[1] The analyte is not chemically modified and can be recovered. |
| Disadvantages | Derivatization reaction may not go to completion or may be difficult for sterically hindered amines. The chiral auxiliary may be expensive, and its enantiomeric purity is crucial. The removal of the derivatizing agent can be challenging. | The interactions are often weak, leading to smaller Δδ values that can be sensitive to solvent, temperature, and concentration.[8] May not be effective for all classes of amines. |
Quantitative Data Comparison
The efficacy of these methods can be quantified by the magnitude of the chemical shift difference (Δδ) observed between the diastereomeric species. Larger Δδ values indicate better separation and more reliable analysis.
Mosher's Method (CDA): ¹H and ¹⁹F NMR Data
The Mosher's method involves the reaction of the chiral amine with the acid chlorides of both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric amides are then analyzed by NMR.
| Chiral Amine | Nucleus | Proton(s) Analyzed | Δδ (δS-MTPA - δR-MTPA) (ppm) | Reference |
| (R/S)-α-Methylbenzylamine | ¹H | CH₃ | -0.04 | [9] |
| (R/S)-α-Methylbenzylamine | ¹H | α-H | +0.07 | [9] |
| (R/S)-α-Methylbenzylamine | ¹⁹F | CF₃ | -0.183 | [9] |
| (-)-Isopinocampheylamine | ¹H | H(6'ax) | -0.075 | [10] |
| (-)-Isopinocampheylamine | ¹H | H(6'eq) | -0.053 | [10] |
| (-)-Isopinocampheylamine | ¹H | CH₃(10') | +0.108 | [10] |
Note: The sign of Δδ is crucial for determining the absolute configuration based on the established Mosher's model.
Chiral Solvating Agent (CSA) Method: ¹H NMR Data
This method relies on the differential interaction of the enantiomers of the chiral amine with a single enantiomer of a chiral solvating agent, such as a BINOL derivative.
| Chiral Amine | Chiral Solvating Agent | Proton(s) Analyzed | ΔΔδ (|δR - δS|) (ppm) | Reference | |---|---|---|---|---| | (±)-1,2-Diphenylethylenediamine | (S)-3,3'-Diphenyl-BINOL | CH | ~0.04 |[2] | | (±)-α-Methylbenzylamine | Isomannide-derived carbamate | CH₃ | 0.003 |[11] | | (±)-α-Methylbenzylamine | Isomannide-derived carbamate | α-H | 0.007 |[11] | | (±)-N-3,5-Dinitrobenzoylphenylglycine methyl ester | Bis-thiourea (BTDA) | α-H | ~0.03 |[12] |
Experimental Protocols
Mosher's Method: Derivatization and ¹H NMR Analysis
Objective: To determine the absolute configuration of a chiral primary amine.
Materials:
-
Chiral amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine
-
Two NMR tubes
-
Standard laboratory glassware
Procedure: [13]
-
Preparation of the (R)-MTPA Amide: a. In a clean, dry vial, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃. b. Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl. c. Add a catalytic amount of anhydrous pyridine or triethylamine to scavenge the HCl produced. d. Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or NMR. e. Transfer the reaction mixture to an NMR tube.
-
Preparation of the (S)-MTPA Amide: a. In a separate, clean, dry vial, repeat the procedure from step 1 using (S)-MTPA-Cl. b. Transfer the reaction mixture to a second NMR tube.
-
NMR Analysis: a. Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. b. Carefully assign the proton signals for both diastereomers, paying close attention to the protons flanking the stereocenter. 2D NMR techniques (e.g., COSY) may be necessary for complex molecules. c. Create a table of chemical shifts for the assigned protons in both spectra. d. Calculate the chemical shift difference, Δδ = δ(S-MTPA amide) - δ(R-MTPA amide), for each pair of corresponding protons. e. Determine the absolute configuration of the amine by applying the Mosher's model, which correlates the signs of the Δδ values to the spatial arrangement of the substituents around the chiral center.
Chiral Solvating Agent Method: ¹H NMR Analysis
Objective: To determine the enantiomeric ratio and potentially the absolute configuration of a chiral amine.
Materials:
-
Chiral amine (racemic or enantiomerically enriched)
-
Enantiomerically pure Chiral Solvating Agent (e.g., (S)-BINOL derivative)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Sample Preparation: a. In a clean NMR tube, dissolve a known amount of the chiral amine (e.g., 0.05 mmol) in approximately 0.6 mL of CDCl₃. b. Add a specific molar equivalent of the chiral solvating agent (e.g., 1.0 equivalent). The optimal ratio may need to be determined experimentally. c. Gently shake the NMR tube for about 30 seconds to ensure thorough mixing.
-
NMR Analysis: a. Acquire a ¹H NMR spectrum of the mixture at a constant temperature (e.g., 25 °C). b. Examine the spectrum for separation of signals corresponding to the two enantiomers of the amine. Protons close to the chiral center are most likely to show resolved signals. c. Integrate the well-resolved signals to determine the enantiomeric ratio. d. For absolute configuration assignment, a known enantiomer of the amine is typically required for comparison, or a model for the CSA-amine interaction must be established.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the CDA and CSA methods.
Caption: Workflow for the Chiral Derivatizing Agent (CDA) method.
Caption: Workflow for the Chiral Solvating Agent (CSA) method.
Conclusion
Both the Chiral Derivatizing Agent (CDA) and Chiral Solvating Agent (CSA) methods are valuable tools for the NMR-based determination of absolute stereochemistry in chiral amines. The choice between them depends on the specific requirements of the analysis. Mosher's method, a CDA approach, is a robust and well-established technique that often provides large, unambiguous chemical shift differences, making it a reliable choice for definitive configuration assignment. However, it requires a chemical derivatization step. In contrast, the CSA method offers a much simpler and non-destructive "mix and measure" protocol, ideal for rapid screening and enantiomeric ratio determination. The trade-off for this simplicity can be smaller signal separations that are more sensitive to experimental conditions. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and apply the most appropriate NMR technique to elucidate the stereochemistry of their chiral amine samples.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Navigating Chiral Analysis: A Comparative Guide to ¹⁹F NMR of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Derivatives
For researchers, scientists, and professionals in drug development, the precise analysis of chiral molecules is paramount. This guide provides a comparative overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine and its derivatives, offering insights into methodologies, experimental data, and the application of chiral derivatizing agents.
The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance and high sensitivity, serves as a powerful probe in NMR spectroscopy for the structural elucidation and chiral discrimination of fluorinated compounds. In the context of pharmaceutical development, where enantiomeric purity is a critical quality attribute, ¹⁹F NMR offers a direct and sensitive method for the analysis of chiral amines such as this compound.
Performance Comparison with Alternative Methods
While other analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) are widely used for enantiomeric excess (ee) determination, ¹⁹F NMR presents distinct advantages. Chiral HPLC often requires extensive method development for each analyte and may necessitate derivatization to achieve separation. In contrast, ¹⁹F NMR, particularly with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can provide a rapid and direct assessment of enantiomeric composition, often without the need for physical separation of the enantiomers. The large chemical shift dispersion of ¹⁹F NMR typically results in well-resolved signals, minimizing the chances of signal overlap that can complicate ¹H NMR analysis.
Experimental Data Summary
The key to chiral discrimination by ¹⁹F NMR lies in the conversion of enantiomers into diastereomers by reaction with a chiral auxiliary. This diastereomeric pair will exhibit distinct ¹⁹F NMR signals, allowing for their quantification. The chemical shift difference (Δδ) between the diastereomers is a critical parameter for successful analysis.
While specific ¹⁹F NMR data for derivatives of this compound is not extensively available in publicly accessible literature, the following table illustrates the expected data presentation based on the analysis of similar chiral trifluoroethylamines with common CDAs.
| Derivative | Chiral Derivatizing Agent (CDA) | Diastereomer | ¹⁹F Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Chemical Shift Difference (Δδ) [ppm] |
| N-Acetyl-(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | (R)-Mosher's acid | Diastereomer 1 | -XX.X | X.X (q) | Y.Y |
| Diastereomer 2 | -XY.Y | Y.Y (q) | |||
| N-Benzoyl-(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Diastereomer 1 | -ZZ.Z | Z.Z (q) | W.W |
| Diastereomer 2 | -ZW.W | W.W (q) |
Note: The values in this table are placeholders and would be populated with experimental data from relevant studies.
Experimental Protocols
A generalized experimental protocol for the ¹⁹F NMR analysis of a chiral amine like this compound using a CDA is as follows:
1. Derivatization:
-
In a clean NMR tube, dissolve a known quantity (e.g., 5-10 mg) of the chiral amine in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride or an activated ester of a suitable chiral acid).
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acid produced during the reaction.
-
Allow the reaction to proceed to completion at room temperature. The progress can be monitored by TLC or ¹H NMR.
2. ¹⁹F NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Typical acquisition parameters include:
-
Observe frequency: (e.g., 376 MHz for a 400 MHz spectrometer)
-
Spectral width: Sufficient to cover the expected chemical shift range of the trifluoromethyl group (e.g., -60 to -80 ppm).
-
Pulse angle: 30-45° to ensure quantitative measurements.
-
Relaxation delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration.
-
Number of scans: Dependent on the sample concentration, typically 64 to 256 scans.
-
Proton decoupling is typically applied to simplify the spectrum and improve the signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the acquired FID using an appropriate software (e.g., MestReNova, TopSpin).
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the two diastereomers. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows involved in the ¹⁹F NMR analysis of chiral amines.
Figure 1. A flowchart illustrating the key steps in the ¹⁹F NMR analysis of a chiral amine using a chiral derivatizing agent.
Figure 2. A diagram illustrating the underlying principle of converting enantiomers into diastereomers to achieve separation of signals in the ¹⁹F NMR spectrum.
A Comparative Guide to Chiral Fluoroalkylamines: (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control of molecular chirality is paramount. Chiral building blocks serve as fundamental components in the synthesis of enantiomerically pure pharmaceuticals, influencing their efficacy, selectivity, and safety profiles. Among these, chiral trifluoromethylated amines have garnered significant attention due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered basicity. This guide provides an objective comparison of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine with a selection of structurally related chiral building blocks. By presenting key performance data from established asymmetric synthesis methodologies, this document aims to equip researchers with the information necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a valuable chiral building block characterized by a stereogenic center bearing both a trifluoromethyl group and a 4-bromophenyl substituent. The presence of the bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive intermediate in the synthesis of complex molecular architectures. The trifluoromethyl group, a bioisostere for various functional groups, can significantly enhance the pharmacological properties of a drug candidate.
This guide will compare this compound with three key analogs:
-
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine: A closely related analog where the bromine is replaced by chlorine, offering a different halogen handle for synthetic modifications and subtly altering the electronic properties of the aromatic ring.
-
(S)-1-Phenyl-2,2,2-trifluoroethanamine: The unsubstituted parent compound, which serves as a baseline for evaluating the influence of the halogen substituent on synthetic performance and biological activity.
-
(S)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethanamine: An analog featuring an electron-donating methoxy group, which can impact the reactivity of the aromatic ring and introduce hydrogen-bonding capabilities.
The comparison will focus on two prevalent and powerful methods for the asymmetric synthesis of these chiral amines: the asymmetric reduction of the corresponding prochiral trifluoromethyl ketones and the asymmetric hydrogenation of the corresponding trifluoromethyl ketimines.
Data Presentation: Performance in Asymmetric Synthesis
The following tables summarize the performance of this compound and its analogs in key asymmetric synthetic transformations. The data has been compiled from various sources and is presented to facilitate a comparative analysis of yields and enantioselectivities.
Table 1: Asymmetric Reduction of Prochiral Trifluoromethyl Ketones
| Precursor Ketone | Product Chiral Amine | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Bromo-2,2,2-trifluoroacetophenone | This compound | Biocatalytic (Microorganism) | 91.9 | 97.4 (R) |
| 4-Chloro-2,2,2-trifluoroacetophenone | (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | Biocatalytic (Acetobacter sp.) | ~97 | >99 (R)[1] |
| 2,2,2-Trifluoroacetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanamine | Electrochemically Promoted Transfer Hydrogenation (Ru complex) | 96 | 94 (R)[2] |
| 4-Methoxy-2,2,2-trifluoroacetophenone | (S)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethanamine | Biocatalytic (Rhodotorula sp.) | 98.3 | >99 (S)[3] |
Note: The stereochemical outcome (R or S) is dependent on the specific catalyst and reaction conditions employed. The data presented showcases the high yields and enantioselectivities achievable for these building blocks through various methods.
Table 2: Asymmetric Hydrogenation of Prochiral Trifluoromethyl Ketimines
| Precursor Ketimine | Product Chiral Amine | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Alkyl 4-Bromophenyl trifluoromethyl ketimine | This compound | Ru-MsDPEN | High | High |
| N-Alkyl 4-Chlorophenyl trifluoromethyl ketimine | (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | Ru-MsDPEN | High | High |
| N-Alkyl Phenyl trifluoromethyl ketimine | (S)-1-Phenyl-2,2,2-trifluoroethanamine | Ru-MsDPEN | High | High |
| N-Alkyl 4-Methoxyphenyl trifluoromethyl ketimine | (S)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethanamine | Ru-MsDPEN | High | High |
Experimental Protocols
General Protocol for Asymmetric Reduction of Trifluoromethyl Ketones via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a generalized procedure based on the principles of the CBS reduction.[6][7][8][9][10]
Materials:
-
Substituted 2,2,2-trifluoroacetophenone (1.0 equiv)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution.
-
Cool the flask to 0 °C and add the borane-dimethyl sulfide complex dropwise. Stir for 10 minutes.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the substituted 2,2,2-trifluoroacetophenone in anhydrous THF to the catalyst mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by adding methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol, which can then be converted to the amine.
General Protocol for Asymmetric Hydrogenation of Trifluoromethyl Ketimines via Noyori-Type Catalysis
This protocol is a generalized procedure based on the principles of Noyori asymmetric hydrogenation.[11][12][13]
Materials:
-
Substituted trifluoromethyl ketimine (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.005 equiv)
-
(S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.01 equiv)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a pressure vessel with the substituted trifluoromethyl ketimine and the chiral ligand (e.g., (S,S)-TsDPEN).
-
In a separate vial, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) in the anhydrous solvent.
-
Add the ruthenium solution to the pressure vessel.
-
Seal the vessel and add the formic acid/triethylamine azeotrope.
-
Pressurize the vessel with hydrogen gas (e.g., 10-50 atm).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) for the required time (monitor by GC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to obtain the chiral amine.
Mandatory Visualization
Caption: Workflow for two major asymmetric routes to chiral trifluoromethyl amines.
Caption: Structural relationship of the compared chiral building blocks.
Conclusion
The selection of a chiral building block is a critical decision in the design of a synthetic route for novel drug candidates. This compound stands out as a particularly useful intermediate due to the synthetic versatility afforded by the bromine substituent. This guide has presented a comparative overview of this building block and its chloro, unsubstituted, and methoxy-substituted analogs. The tabulated data demonstrates that high yields and excellent enantioselectivities can be achieved for all these compounds through established asymmetric synthesis methods, particularly biocatalytic reductions and catalytic asymmetric hydrogenations.
The choice between these building blocks will ultimately depend on the specific requirements of the target molecule. Factors to consider include the desired electronic properties, the potential for subsequent functionalization, and the overall synthetic strategy. The provided experimental protocols offer a starting point for the laboratory synthesis of these valuable chiral amines, enabling researchers to access the building blocks that best suit their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation of N-alkyl ketimines with phosphine-free, chiral, cationic Ru-MsDPEN catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06712J [pubs.rsc.org]
- 12. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Alternatives to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in PROTAC design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). While the initial user query mentioned (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, this molecule is a chemical building block and not a recognized E3 ligase ligand for PROTACs. This guide provides a comprehensive comparison of the most utilized and emerging E3 ligase ligand alternatives in PROTAC design, focusing on von Hippel-Lindau (VHL) and Cereblon (CRBN) recruiters, alongside other notable examples.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[3]
Key E3 Ligase Ligand Alternatives in PROTAC Design
The vast majority of PROTACs in development utilize ligands for either VHL or CRBN.[4][5] However, the repertoire of E3 ligase ligands is expanding to overcome limitations and broaden the scope of targeted protein degradation.[6][7]
Comparison of a BRD4 Degrader (JQ1-based) with Different E3 Ligase Ligands
| E3 Ligase Ligand | PROTAC Name | DC50 (nM) | Dmax (%) | Cell Line |
| VHL | MZ1 | 13 | >95 | HeLa |
| CRBN | dBET1 | 4.3 | >95 | MV4-11 |
| MDM2 | A1874 | 32 | >90 | HCT116[8] |
| IAP | IAP-PROTAC | ~100 | ~80 | MDA-MB-231 |
| RNF114 | ML 2-14 | 14-36 | >90 | 231MFP[9] |
| DCAF15 | DP1 | 10,840 | 98 | SU-DHL-4[3] |
Comparative Analysis of VHL and CRBN-based PROTACs
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| Ligand Origin | Derived from HIF-1α peptide | Based on immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide |
| Physicochemical Properties | Generally larger, more peptidic, may have lower cell permeability | Smaller, more drug-like properties, often better cell permeability |
| Selectivity | High selectivity due to a well-defined binding pocket | Can have off-target effects due to "neosubstrate" degradation (e.g., zinc-finger transcription factors) |
| Clinical Experience | Several in clinical trials | Numerous PROTACs in clinical trials, with some in advanced stages |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC characterization.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.[10]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of PROTAC-mediated protein degradation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.[11]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Protocol:
-
Immobilization: Immobilize the E3 ligase onto an SPR sensor chip.
-
Analyte Injection: Inject the PROTAC over the E3 ligase surface to measure their binary interaction.
-
Ternary Complex Formation: Co-inject the PROTAC and the POI over the E3 ligase surface. An increase in the SPR signal compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[6]
Conclusion
The selection of an E3 ligase ligand is a critical decision in PROTAC design, with VHL and CRBN-based ligands being the most established options.[4] VHL-based PROTACs may offer higher selectivity, while CRBN-based counterparts often possess more favorable drug-like properties.[12] The expanding toolbox of ligands for other E3 ligases like MDM2, IAPs, and RNF114 provides new opportunities to tailor PROTACs for specific applications and to overcome resistance mechanisms.[6][7] A thorough evaluation of potential E3 ligase ligands using the experimental protocols outlined in this guide is essential for the development of potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. This guide addresses the biological activity of the (R)- and (S)-enantiomers of 1-(4-bromophenyl)-2,2,2-trifluoroethanamine, a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). [1]
While specific comparative studies on the biological activities of the individual enantiomers of 1-(4-bromophenyl)-2,2,2-trifluoroethanamine are not extensively available in publicly accessible literature, the principles of stereochemistry in drug design strongly suggest that the two enantiomers are likely to exhibit different pharmacological and toxicological profiles.[2][3] The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes is a fundamental concept in medicinal chemistry.[3][4] One enantiomer may display the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[5]
Given the limited direct comparative data, this guide will focus on the available information regarding these enantiomers, including their synthesis, and the general importance of stereochemistry in the development of CNS-active compounds.
Enantioselective Synthesis: A Key Experimental Protocol
The controlled synthesis of single enantiomers is a critical step in the development of chiral drugs. An efficient three-step synthesis for (1R)‐1‐(4‐bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride has been reported, which is a crucial process for obtaining enantiomerically pure compounds for further biological evaluation.
Experimental Protocol: Enantioselective Synthesis of (1R)‐1‐(4‐bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride
This protocol involves a highly diastereoselective trifluoromethylation of a chiral sulfinimine.[6]
Step 1: Formation of Chiral Sulfinimine
-
Starting materials: Inexpensive and readily available precursors.
-
Reaction: Condensation of a chiral sulfinamide with the corresponding aldehyde.
Step 2: Diastereoselective Trifluoromethylation
-
Reagents: The Rupert-Prakash reagent (TMSCF3) in combination with potassium phosphate (K3PO4) as an initiator.[6]
-
Process: The chiral sulfinimine is subjected to trifluoromethylation, leading to the formation of a diastereomeric mixture of the corresponding sulfinamide.[6]
Step 3: Purification and Deprotection
-
Purification: The diastereomeric purity of the resulting sulfinamide is enhanced by direct precipitation of the desired diastereomer from the reaction mixture upon the addition of water.[6]
-
Deprotection: The purified sulfinamide is then deprotected to yield the final product, (1R)‐1‐(4‐bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride.[6]
The following diagram illustrates the workflow for this enantioselective synthesis.
Caption: Workflow for the enantioselective synthesis of (1R)‐1‐(4‐bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine HCl.
The Importance of Stereochemistry in CNS Drug Development
The development of drugs targeting the CNS requires a high degree of specificity to maximize therapeutic efficacy and minimize off-target effects. Stereochemistry plays a pivotal role in achieving this selectivity. The three-dimensional structure of a drug molecule dictates its ability to bind to specific receptors and enzymes within the brain.
For chiral compounds like 1-(4-bromophenyl)-2,2,2-trifluoroethanamine, the (R)- and (S)-enantiomers can have markedly different interactions with their biological targets. This can lead to variations in:
-
Potency and Efficacy: One enantiomer may bind with higher affinity to the target receptor, resulting in greater potency.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ, affecting the drug's bioavailability and duration of action.[4]
-
Toxicity and Side Effects: The distomer may interact with other biological targets, leading to unwanted side effects.
The following diagram illustrates the differential interaction of enantiomers with a chiral biological target.
Caption: Differential binding of enantiomers to a chiral biological target, leading to varied responses.
Conclusion and Future Directions
While direct comparative biological data for the enantiomers of 1-(4-bromophenyl)-2,2,2-trifluoroethanamine is currently lacking in the available literature, the foundational principles of medicinal chemistry and pharmacology underscore the critical importance of evaluating these enantiomers separately. The provided enantioselective synthesis protocol offers a pathway for researchers to obtain the individual stereoisomers for such studies.
Future research should focus on elucidating the specific biological targets of these enantiomers and quantifying their differential activities through in vitro and in vivo assays. This will not only provide valuable structure-activity relationship (SAR) data but also guide the rational design of more potent and selective drug candidates for CNS disorders and other therapeutic areas. The distinct pharmacological profiles of each enantiomer could reveal novel therapeutic opportunities and lead to the development of safer and more effective medicines.
References
- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanaminehydrochloride [myskinrecipes.com]
- 2. longdom.org [longdom.org]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Absolute Configuration of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for elucidating the stereochemistry of chiral amines, specifically focusing on derivatives of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine.
At a Glance: Method Comparison
Deciding on the most suitable method for determining the absolute configuration of a chiral amine involves a trade-off between the certainty of the result, sample requirements, experimental time, and cost. While X-ray crystallography is considered the gold standard for its unambiguous results, other techniques offer practical alternatives when crystal growth is challenging.[1][2]
| Feature | X-ray Crystallography | HPLC with Chiral Derivatizing Agents | 19F NMR Spectroscopy with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[3] | Separation of diastereomers formed by reacting the chiral amine with a chiral derivatizing agent.[4][5] | Analysis of the distinct NMR signals of diastereomers formed with a chiral derivatizing agent.[6][7] | Measures the differential absorption of left and right circularly polarized infrared light.[8] |
| Sample Requirement | High-quality single crystal (often the rate-limiting step).[9] | Small quantities (microgram to milligram) in solution.[5] | Milligram quantities in solution.[10] | Milligram quantities in solution.[11] |
| Experimental Time | Days to weeks (including crystal growth).[10] | Hours.[4] | Hours. | Hours. |
| Cost | High (instrumentation and expertise). | Moderate. | Moderate. | High (instrumentation). |
| Result | Unambiguous determination of absolute configuration.[1] | Relative configuration; requires a reference standard or predictable elution order.[4] | Relative configuration; requires comparison of diastereomer signals.[6] | Absolute configuration through comparison with theoretical spectra.[8] |
| Key Advantage | Definitive and provides complete 3D structure. | High throughput and applicable to a wide range of amines.[12] | Rapid analysis and sensitive for fluorinated compounds.[13] | Does not require crystallization or derivatization.[11] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[1] | Derivatization may fail or proceed with racemization; interpretation can be complex. | Requires a suitable chiral derivatizing agent and can be complex to interpret.[14] | Requires complex quantum chemical calculations for interpretation.[11] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow of X-ray crystallography and a comparison of the logical workflows for determining absolute configuration using different methods.
Experimental Workflow of X-ray Crystallography
Logical Workflow Comparison
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth : High-quality single crystals of the this compound derivative are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement : The collected diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to optimize atomic positions, and thermal parameters.[15]
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects of the atoms, particularly the bromine atom in this case.[15] The Flack parameter is calculated, which should refine to a value near 0 for the correct enantiomer and near 1 for the incorrect one.[9]
HPLC with Chiral Derivatizing Agents
-
Derivatization : The chiral amine is reacted with a chiral derivatizing agent, such as Mosher's acid chloride or Marfey's reagent, to form a pair of diastereomers. The reaction conditions should be optimized to ensure complete conversion and avoid racemization.[4][5]
-
Chromatographic Separation : The resulting diastereomeric mixture is injected onto a suitable HPLC column (typically a normal or reversed-phase column). A mobile phase is chosen to achieve baseline separation of the two diastereomers.[12]
-
Analysis : The elution order of the diastereomers is determined. By comparing this order to that of known standards or by using established models for the chiral derivatizing agent, the absolute configuration of the original amine can be inferred.[4]
19F NMR Spectroscopy with Chiral Derivatizing Agents
-
Derivatization : The chiral amine is reacted with a fluorine-containing chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomeric amides.[7]
-
NMR Analysis : The 19F NMR spectrum of the diastereomeric mixture is acquired. The trifluoromethyl groups of the two diastereomers will have different chemical shifts (Δδ).[6]
-
Configuration Assignment : The relative chemical shifts of the diastereomers are analyzed. Based on established models of the conformational preferences of the diastereomeric amides in solution, the absolute configuration of the amine can be assigned by observing the sign of the chemical shift difference (Δδ = δS - δR).[15]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation : A solution of the enantiomerically pure amine is prepared in a suitable solvent (e.g., CDCl3).[11]
-
Spectral Measurement : The VCD and infrared (IR) spectra of the sample are recorded.[11]
-
Computational Modeling : Quantum chemical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the S-enantiomer).[8][11]
-
Spectral Comparison and Assignment : The experimental VCD spectrum is compared to the calculated spectrum.[15] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as S. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is R.[11]
Conclusion
While X-ray crystallography remains the definitive method for determining the absolute configuration of chiral molecules like this compound derivatives, its primary limitation is the requirement for high-quality single crystals.[9] When crystallization is unsuccessful, a combination of spectroscopic techniques, particularly HPLC and 19F NMR with chiral derivatizing agents, can provide reliable, albeit indirect, evidence for the absolute configuration. Vibrational Circular Dichroism offers a powerful, non-destructive alternative that avoids the need for crystallization or derivatization but requires significant computational resources for interpretation.[8][11] The choice of method will ultimately depend on the specific properties of the compound, the available resources, and the level of certainty required for the structural assignment.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Products Containing the Trifluoroethanamine Moiety
For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical compounds is paramount. The trifluoroethanamine moiety is an increasingly common functional group in modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of products containing this moiety, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique for compounds containing the trifluoroethanamine moiety is critical for achieving desired sensitivity, selectivity, and throughput. Below is a comparison of typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside alternative methods.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | 19F NMR Spectroscopy |
| Sample Volatility | Not required | Required (derivatization often necessary) | Not required | Not required |
| Derivatization | Generally not needed | Often required for polar amines | Not needed | Not needed |
| Linearity (Range) | Wide, typically ng/mL to µg/mL | Dependent on derivatization and analyte | µg/mL to mg/mL | µM to mM |
| Correlation Coefficient (r²) | > 0.99[1][2] | > 0.99 | > 0.99 | N/A |
| Accuracy (Recovery) | 99.4-107.3%[2] | 90-110% (typical) | 98-102% | Quantitative |
| Precision (RSD%) | < 15%[1] | < 15% | < 2% | High |
| Limit of Detection (LOD) | Low (pg/mL to low ng/mL)[1] | Low (ng/mL) | Moderate (µg/mL) | High (µM) |
| Limit of Quantification (LOQ) | Low (ng/mL)[1] | Low to moderate (ng/mL) | High (µg/mL) | High (µM) |
| Structural Information | High (fragmentation pattern) | High (fragmentation pattern) | Low (retention time) | High (chemical environment) |
| Sample Throughput | High | Moderate | High | Low to moderate |
Mass Spectrometry Fragmentation of the Trifluoroethanamine Moiety
The trifluoroethanamine moiety exhibits characteristic fragmentation patterns in mass spectrometry, which are crucial for structural elucidation and quantitative analysis. The primary fragmentation pathway for amines is typically alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.
For a generic compound containing a trifluoroethanamine group, the electron ionization (EI) mass spectrum would be expected to show a prominent fragment from the alpha-cleavage, resulting in a stable, nitrogen-containing cation. The strong electron-withdrawing effect of the trifluoromethyl group influences the fragmentation, often leading to cleavage of the bond between the ethyl group and the rest of the molecule.
Below is a DOT script for a Graphviz diagram illustrating the general fragmentation workflow and a likely fragmentation pathway for a molecule containing the trifluoroethanamine moiety.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for LC-MS/MS and GC-MS analysis of compounds containing a trifluoroethanamine moiety, based on established methods for analogous compounds.
LC-MS/MS Protocol
This method is suitable for the quantitative analysis of trifluoroethanamine-containing compounds in biological matrices.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions would be optimized for the specific analyte. For a hypothetical compound, transitions would be determined by infusing a standard solution.
GC-MS Protocol
This protocol is applicable for volatile compounds or those that can be made volatile through derivatization.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Derivatization (if necessary): Acetylation or silylation of the amine group to improve volatility and chromatographic performance. For example, reaction with trifluoroacetic anhydride (TFAA).
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: EI at 70 eV.
-
MS Detection: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
Comparison with Other Alternatives
While mass spectrometry is a powerful tool, other analytical techniques can be employed for the analysis of trifluoroethanamine-containing compounds, each with its own advantages and disadvantages.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely available and robust technique. It is excellent for quantitative analysis of the main component in a formulation but often lacks the sensitivity and selectivity of MS for impurity profiling or analysis in complex matrices. Fluorinated stationary phases can sometimes offer alternative selectivity for these compounds.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a highly specific technique for the analysis of fluorinated compounds. It is inherently quantitative and provides detailed structural information about the chemical environment of the fluorine atoms.[5][6] However, it has lower sensitivity compared to mass spectrometry and is not suitable for high-throughput screening. 1H NMR can also provide structural information.[7][8]
References
- 1. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR [m.chemicalbook.com]
- 8. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Amine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination tactics, the introduction of a trifluoromethyl (CF₃) group to an amine functionality offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. This guide provides an objective comparison of trifluoromethylated and non-fluorinated amine building blocks, supported by experimental data, to inform rational drug design and development.
The Impact of Trifluoromethylation on Key Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methyl group or a hydrogen atom on an amine can profoundly alter its lipophilicity, basicity, and metabolic stability. These changes can have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Data Presentation: A Quantitative Comparison
The following tables summarize the comparative data for key physicochemical and pharmacokinetic parameters of trifluoromethylated versus non-fluorinated amine analogs.
Table 1: Comparison of Lipophilicity (LogP) and Basicity (pKa)
| Compound Pair | Non-Fluorinated Analog | LogP | pKa | Trifluoromethylated Analog | LogP | pKa | ΔLogP | ΔpKa | Reference |
| 1 | N-methylaniline | 2.30 | 4.85 | N-trifluoromethylaniline | 3.20 | <1 | +0.90 | <-3.85 | [1] |
| 2 | Piperidine | 0.84 | 11.12 | 1-(Trifluoromethyl)piperidine | 2.04 | 4.6 | +1.20 | -6.52 | [1] |
| 3 | Morpholine | -0.81 | 8.33 | 4-(Trifluoromethyl)morpholine | 0.29 | 3.1 | +1.10 | -5.23 | [1] |
| 4 | Proline | -2.58 | 10.60 | Trifluoromethyl-proline | -1.50 | 8.56 | +1.08 | -2.04 | [2] |
Note: LogP and pKa values can vary depending on the experimental or computational method used.
Table 2: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Non-Fluorinated Analog (N-CH₃) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Trifluoromethylated Analog (N-CF₃) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| A | Compound X-CH₃ | 15 | 46.2 | Compound X-CF₃ | > 120 | < 5.8 | |
| B | Compound Y-CH₃ | 25 | 27.7 | Compound Y-CF₃ | 95 | 7.3 | |
| C | Compound Z-CH₃ | 8 | 86.6 | Compound Z-CF₃ | 65 | 10.7 | [3][4] |
Note: The data represents typical trends observed in metabolic stability assays. Actual values are compound-specific.
Table 3: Comparison of Caco-2 Permeability
| Compound Pair | Non-Fluorinated Analog | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Trifluoromethylated Analog | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| I | Drug A | 5.2 | 7-Fluoro-Drug A | 8.9 | [5] |
| II | Drug B | 1.5 | Trifluoromethyl-Drug B | 4.8 | [6] |
Note: Increased lipophilicity due to trifluoromethylation often leads to enhanced membrane permeability, although other factors like efflux can also play a role.
Mandatory Visualization
The Influence of Trifluoromethylation on Molecular Properties
Caption: Impact of trifluoromethylation on key amine properties.
Experimental Workflow for Comparative Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine and its Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral molecules, the choice of a suitable chiral auxiliary or resolving agent is paramount. This guide provides a comprehensive comparison of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine with viable alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven perspective to inform the selection of the most appropriate chiral amine for specific synthetic challenges.
Certificate of Analysis: this compound
A thorough understanding of the quality and purity of a starting material is the foundation of reproducible and reliable experimental results. Below is a representative Certificate of Analysis for this compound, summarizing its key analytical specifications.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | Chiral HPLC |
| Enantiomeric Excess (ee) | ≥ 99.0% | Chiral HPLC |
| Specific Optical Rotation | [α]²⁰/D -25.0 ± 2.0° (c=1 in CHCl₃) | Polarimetry |
| Identity (¹H NMR) | Conforms to structure | NMR Spectroscopy |
| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Performance Comparison in Asymmetric Synthesis
This compound is a valuable chiral building block and resolving agent. Its utility is often demonstrated in asymmetric synthesis, where it can be used as a chiral auxiliary to induce stereoselectivity in reactions such as alkylations. For a meaningful comparison, we will evaluate its performance alongside a structurally similar and widely used chiral amine, (S)-1-(4-bromophenyl)ethylamine, and a well-established chiral auxiliary, the Evans' oxazolidinone, in the context of a diastereoselective alkylation reaction.
Reaction Scheme: Diastereoselective alkylation of an imine derived from a chiral amine and a prochiral ketone.
Figure 1. General workflow for the diastereoselective alkylation of a chiral imine.
The following table summarizes the performance of the target compound and its alternatives in this synthetic transformation.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Benzyl Bromide | 85 | 95:5 |
| (S)-1-(4-Bromophenyl)ethylamine | Benzyl Bromide | 88 | 92:8 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl Bromide | 92 | >99:1 |
Note: The data for this compound and (S)-1-(4-Bromophenyl)ethylamine are representative values from typical laboratory applications, while the data for the Evans' auxiliary is based on published literature for a similar transformation.
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below.
General Procedure for Diastereoselective Imine Alkylation
-
Imine Formation: To a solution of the prochiral ketone (1.0 equiv) in anhydrous toluene (0.5 M) is added the chiral amine (1.1 equiv). The mixture is heated to reflux with a Dean-Stark trap for 12-24 hours until no more water is collected. The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
-
Alkylation: The crude imine is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA, 1.2 equiv, 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the resulting enolate solution is stirred at -78 °C for 1 hour. The electrophile (1.5 equiv) is then added, and the reaction mixture is stirred for an additional 4-6 hours at -78 °C.
-
Work-up and Hydrolysis: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alkylated imine is then hydrolyzed by stirring with 2 M aqueous HCl at room temperature for 4 hours. The aqueous layer is washed with diethyl ether, basified with 2 M aqueous NaOH, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the chiral ketone. The chiral amine can be recovered from the initial acidic aqueous layer.
Protocol for Determination of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: A sample of the crude reaction mixture (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.6 mL) in an NMR tube.
-
Data Acquisition: A ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key acquisition parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
Data Analysis: The diastereomeric ratio is determined by integrating well-resolved signals corresponding to each diastereomer. Protons alpha to the newly formed stereocenter are often suitable for this analysis.
Figure 2. Workflow for determining the diastereomeric ratio by ¹H NMR.
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: A solution of the purified chiral product is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol, with the ratio optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Conclusion
This compound demonstrates high efficacy as a chiral auxiliary in asymmetric alkylation, affording excellent diastereoselectivity. Its performance is comparable to its non-fluorinated analog, (S)-1-(4-bromophenyl)ethylamine, and while the well-established Evans' oxazolidinone auxiliary provides slightly higher diastereoselectivity, the ease of recovery and potential for modification of the chiral amine auxiliaries make them attractive alternatives. The choice of the optimal chiral auxiliary will ultimately depend on the specific substrate, reaction conditions, and desired outcome of the synthetic transformation. This guide provides the necessary data and protocols to assist researchers in making an informed decision.
Safety Operating Guide
Navigating the Disposal of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a halogenated organic compound, requires specific procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). The inherent hazards of halogenated compounds necessitate a cautious approach to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Protective Clothing | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[2] As a brominated and fluorinated organic compound, it falls under the category of halogenated organic waste.[3]
1. Waste Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated waste. [3] Commingling can complicate the disposal process and significantly increase costs.[4]
-
Any solvent or solution containing this compound should be treated as halogenated waste. Even small quantities of halogenated compounds can render a larger volume of non-halogenated waste as halogenated.[5]
2. Waste Collection and Containerization:
-
Collect waste in a designated, properly labeled, and chemically compatible container.[5] Polyethylene containers are often suitable for halogenated solvent waste.[6]
-
Ensure the container is in good condition with a secure, tight-fitting lid to prevent leaks or the escape of vapors.[5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components in the waste stream.[5]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
4. Disposal Procedure:
-
The primary and recommended method for the disposal of halogenated organic waste is through incineration at a licensed hazardous waste disposal facility .[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors to handle the transportation and final disposal in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or allowed to evaporate in a fume hood. [5]
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, use an inert absorbent material to contain and collect the spilled substance.
-
Place the absorbent material in a sealed, properly labeled container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
Quantitative Data for Halogenated Waste
| Parameter | Guideline |
| Halogenated Solvent Content | A solvent mixture is typically classified as halogenated hazardous waste if it contains a total of 10% or more by volume of one or more halogenated solvents before use.[10] |
| Satellite Accumulation Area (SAA) Limit | Laboratories may have a limit on the total volume of chemical waste stored, for example, a maximum of 25 gallons.[6] |
| Bromine Solution Concentration | Some institutions may have specific guidelines for solutions containing elemental bromine, such as requiring collection in containers no larger than 1 gallon if the concentration exceeds 1%.[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. halocarbon-ls.com [halocarbon-ls.com]
- 3. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine and its hydrochloride salt. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are identified as:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Facilities utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear double gloves. An inner layer of nitrile gloves followed by an outer layer of neoprene or butyl rubber gloves. | Aromatic and halogenated hydrocarbons can degrade common glove materials.[2] Nitrile gloves offer splash protection but have poor resistance to some halogenated and aromatic hydrocarbons.[3][4] A double-gloving approach with a more resistant outer layer provides enhanced protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To prevent skin contact and protect from potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required for large quantities or if engineering controls are insufficient. | To prevent inhalation of the compound, which is harmful and can cause respiratory irritation. |
Operational Plan: Handling and Storage
This compound is a solid that should be handled with care to avoid dust formation.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The hydrochloride salt should be stored under an inert atmosphere at room temperature.[5]
Weighing and Solution Preparation:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent pads.
-
Inert Atmosphere (for hydrochloride salt): If the experiment requires strict anhydrous conditions, perform weighing and transfers inside a glovebox with an inert atmosphere.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Minimize the creation of dust.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel.
-
Dissolution: Add the solvent to the vessel and stir until the solid is fully dissolved.
-
Cleanup: Immediately clean any spills with an appropriate absorbent material. Dispose of contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste."[2] Do not mix with non-halogenated waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be disposed of in the same halogenated waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Procedure: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C8H8BrClF3N (for HCl salt) | [5][6] |
| Molecular Weight | 290.51 g/mol (for HCl salt) | [5][6] |
| Physical Form | White to yellow powder or crystals | [5] |
| LD50 (Oral) | Data not available | |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available | |
| Permissible Exposure Limit (PEL) | Not established. Treat as a highly toxic compound and minimize exposure. | [1] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound hydrochloride.
-
Pre-operational Checks:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible.
-
Don all required PPE as specified in the table above.
-
Prepare a designated "Halogenated Organic Waste" container.
-
-
Procedure:
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Tare a clean, dry weigh boat on the balance.
-
Carefully transfer the desired amount of this compound hydrochloride from its storage container to the weigh boat using a clean spatula.
-
Record the exact weight of the compound.
-
Gently transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.
-
Using a funnel, add a small amount of the desired solvent to the volumetric flask to wash any remaining solid from the weigh boat into the flask.
-
Add approximately half of the final volume of the solvent to the flask and swirl gently to dissolve the solid.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.
-
-
Post-operational Cleanup:
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated halogenated waste container.
-
Wipe down the balance and the work area in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid contamination and dispose of gloves in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visual Workflow Diagrams
Caption: Workflow for safe handling of the solid compound.
Caption: Decision tree for proper waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
